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  • Product: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
  • CAS: 85985-63-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic scaffold with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis leverages the classical Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, by reacting a tailored β-dicarbonyl precursor with methylhydrazine. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the analytical techniques for the characterization of the final product. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the therapeutic potential of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic motif that is a constituent of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse functionalization, making it a versatile scaffold in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] Notably, the blockbuster anti-inflammatory drug Celecoxib features a diaryl-substituted pyrazole core, highlighting the therapeutic relevance of this heterocycle.[1]

The target molecule, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, incorporates key functionalities that are attractive for further chemical modification and exploration of its biological activity. The presence of a hydroxyl group at the 4-position, a methyl group at the 3-position, and an acetyl group at the 5-position of the pyrazole ring, along with N-methylation, provides multiple points for diversification and structure-activity relationship (SAR) studies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the pyrazole ring is most classically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction first reported by Knorr in 1883.[4][5][6] This robust and versatile methodology will form the basis of our synthetic strategy.

A retrosynthetic analysis of the target molecule suggests that it can be disconnected at the N1-C5 and N2-C3 bonds of the pyrazole ring, leading back to methylhydrazine and a suitable 1,3-dicarbonyl precursor. This precursor is identified as 2,4-pentanedione substituted at the 3-position with a hydroxyl group, or a synthetic equivalent.

DOT Graph of the Retrosynthetic Analysis:

G target 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone disconnection C-N Disconnection (Knorr Pyrazole Synthesis) target->disconnection precursors Methylhydrazine + 3-Hydroxy-2,4-pentanedione (or equivalent) disconnection->precursors

Caption: Retrosynthetic analysis of the target pyrazole.

Detailed Synthetic Protocol

The proposed synthesis proceeds in two main stages: the preparation of the key 1,3-dicarbonyl intermediate and the subsequent cyclocondensation reaction to form the pyrazole ring.

Stage 1: Synthesis of Ethyl 2-acetyl-3-oxobutanoate

The synthesis begins with the acylation of ethyl acetoacetate. This reaction introduces the second acetyl group, creating the necessary 1,3,5-tricarbonyl precursor for the subsequent cyclization.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of magnesium ethoxide (prepared from magnesium turnings and absolute ethanol) in dry diethyl ether, slowly add ethyl acetoacetate at a temperature maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture again to below 10 °C and add acetic anhydride dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and dilute sulfuric acid.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude ethyl 2-acetyl-3-oxobutanoate, which can be purified by vacuum distillation.

Stage 2: Synthesis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

This stage involves the cyclocondensation of the synthesized β-keto ester with methylhydrazine. This reaction is the key step in the formation of the pyrazole ring.

Reaction Scheme:

Experimental Protocol:

  • Dissolve ethyl 2-acetyl-3-oxobutanoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add an equimolar amount of methylhydrazine to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

DOT Graph of the Synthetic Workflow:

G cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Pyrazole Formation A Ethyl Acetoacetate C Acylation (Mg(OEt)2) A->C B Acetic Anhydride B->C D Ethyl 2-acetyl-3-oxobutanoate C->D E Methylhydrazine F Cyclocondensation (EtOH, Reflux) D->F E->F G 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone F->G

Caption: Synthetic workflow for the target pyrazole.

Mechanistic Insights

The formation of the pyrazole ring proceeds through a well-established mechanism. The more nucleophilic nitrogen of methylhydrazine initially attacks one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction is governed by the relative reactivity of the carbonyl groups.

Characterization of the Final Product

The structure and purity of the synthesized 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone should be confirmed by a combination of spectroscopic and analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups (one on the ring and one on the acetyl group), the pyrazole ring proton, and the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbons, the pyrazole ring carbons, and the methyl carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the product.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=O stretch of the acetyl group.
Melting Point A sharp and defined melting point, indicating the purity of the compound.
Elemental Analysis The percentage composition of C, H, and N should be in close agreement with the calculated values.

Safety Considerations

  • Methylhydrazine is a toxic and volatile substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide has outlined a detailed and reliable synthetic route for the preparation of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. By following the provided experimental protocols and understanding the underlying chemical principles, researchers can efficiently synthesize this valuable pyrazole derivative for further investigation in various fields, particularly in drug discovery and development. The versatility of the pyrazole scaffold, coupled with the specific functionalities of the target molecule, presents exciting opportunities for the creation of novel and potent therapeutic agents.

References

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945. [Link]

  • Fathalla, O. A., Zaki, M. E., Swelam, S. A., & Nofal, S. M. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.
  • Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Patel, R. V., Patel, J. K., & Kumari, P. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Sundberg, R. J. (2007). The Chemistry of Heterocycles: Chemistry and Biological Activity of Five- to Six-membered Rings and Quinolines. Academic Press.
  • Tiwari, R. K., Singh, S., & Singh, R. K. (2019). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. In IntechOpen. [Link]

Sources

Exploratory

characterization of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

An In-Depth Technical Guide to the Characterization and Synthetic Methodologies of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Introduction 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Characterization and Synthetic Methodologies of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Introduction

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3) is a highly specialized heterocyclic scaffold. Characterized by a pyrazole core substituted with a hydroxyl group at C4 and an acetyl group at C5, this molecule is a structural isomer of the widely studied 4-acyl-5-pyrazolones. Its unique arrangement of hydrogen-bond donating and accepting groups makes it a valuable intermediate in medicinal chemistry, particularly as a bioisostere, and a potent bidentate ligand in coordination chemistry [1].

Part 1: Physicochemical and Structural Profiling

The proximity of the C4-hydroxyl and C5-acetyl groups induces strong intramolecular hydrogen bonding. This structural feature significantly alters the molecule's physicochemical properties, lowering its aqueous solubility while increasing its lipophilicity (LogP) and membrane permeability—critical parameters for drug development.

Table 1: Physicochemical Properties of CAS 85985-63-3

PropertyValueMethod/Condition
Molecular Formula C7H10N2O2-
Molecular Weight 154.17 g/mol -
Hydrogen Bond Donors 1 (C4-OH)In silico prediction
Hydrogen Bond Acceptors 3 (N2, C4-O, C5=O)In silico prediction
Topological Polar Surface Area 49.7 ŲCalculated
Physical State Solid (crystalline)Standard ambient temperature

Part 2: Advanced Synthetic Methodologies

Synthesizing 4-hydroxy-5-acylpyrazoles requires precise regiocontrol. While traditional multicomponent methods rely on the cyclocondensation of functionalized diketones with hydrazines [2], a more modular, high-yielding, and self-validating approach utilizes Directed ortho-Metalation (DoM). This allows for the late-stage, regioselective introduction of the acetyl group.

Synthesis A 1,3-Dimethyl -1H-pyrazol-4-ol B TIPS-Protected Pyrazole A->B TIPS-Cl DMF C C5-Lithiated Intermediate B->C n-BuLi THF, -78°C D 5-Acetyl-4-TIPS -pyrazole C->D Weinreb Amide -78°C to RT E Target Compound (CAS: 85985-63-3) D->E TBAF THF, 0°C

Figure 1: Regioselective synthesis workflow via Directed ortho-Metalation (DoM).

Protocol: Regioselective Synthesis via DoM

Expertise & Causality: This protocol is designed as a self-validating system to prevent unwanted side reactions. The C4-hydroxyl group is highly reactive and acidic; thus, it must be protected. We select a Triisopropylsilyl (TIPS) group because its significant steric bulk prevents the organolithium base from coordinating to the oxygen and prematurely cleaving the protecting group. Instead, it directs the lithiation strictly to the C5 position.

  • Hydroxyl Protection (TIPS Ether Formation):

    • Dissolve 1,3-dimethyl-1H-pyrazol-4-ol (1.0 equiv) in anhydrous DMF under an inert argon atmosphere.

    • Add imidazole (2.0 equiv) followed by TIPS-Cl (1.2 equiv) at 0 °C. Stir for 4 hours at room temperature.

    • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly non-polar TIPS ether will migrate significantly higher (Rf ~0.8) than the starting material (Rf ~0.2).

  • Directed ortho-Metalation (DoM):

    • Dissolve the purified TIPS-protected pyrazole in anhydrous THF and cool to -78 °C.

    • Dropwise add n-butyllithium (1.1 equiv). Stir for 45 minutes.

    • Causality: The C5 proton is selectively abstracted. The adjacent N1-methyl provides a synergistic directing effect, while the C3 position is sterically blocked by the existing methyl group, ensuring 100% regioselectivity.

  • Electrophilic Trapping (Weinreb Amide):

    • Add N-methoxy-N-methylacetamide (1.2 equiv) at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: The use of a Weinreb amide is critical here. It forms a highly stable tetrahedral chelate intermediate with the lithium ion, preventing the over-addition of the organolithium reagent (which would otherwise yield an unwanted tertiary alcohol). This intermediate only collapses to the desired ketone upon aqueous workup [3].

  • Deprotection:

    • Treat the crude intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.5 equiv) in THF at 0 °C for 1 hour to cleave the TIPS ether.

    • Quench with saturated NH4Cl, extract with EtOAc, and purify via silica gel flash chromatography.

Part 3: Analytical Characterization Protocols

To ensure scientific trustworthiness, the synthesized compound must be rigorously characterized. The intramolecular hydrogen bond serves as the primary diagnostic feature during spectral analysis.

Table 2: Diagnostic NMR Chemical Shifts (CDCl3, 400 MHz)

NucleusPositionShift (ppm)MultiplicityDiagnostic Rationale
1H C4-OH~9.50Singlet (1H)Highly downfield due to strong intramolecular H-bonding with C5=O.
1H N1-CH3~3.80Singlet (3H)Typical N-methyl pyrazole shift.
1H C5-C(=O)CH3~2.55Singlet (3H)Acetyl methyl group, slightly deshielded by the adjacent carbonyl.
13C C5-C=O~195.0SingletCarbonyl carbon, shifted upfield relative to aliphatic ketones due to conjugation.
13C C4-OH~138.0SingletEnolic/phenolic-type carbon signature.

Infrared (IR) Spectroscopy Validation: The O-H stretching frequency is typically observed as a broadened band shifted to lower wavenumbers (3100–3200 cm⁻¹) due to the intramolecular hydrogen bond. This is distinctly different from the sharp peak of a free, non-bonded hydroxyl group (which typically appears >3500 cm⁻¹).

Part 4: Applications in Coordination Chemistry

Beyond its use as a pharmaceutical building block, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone acts as a potent bidentate ligand. Upon deprotonation of the C4-hydroxyl group, the molecule forms an O,O-donor system that readily chelates transition metal ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺).

Chelation L 1-(4-Hydroxy-1,3-dimethyl -1H-pyrazol-5-yl)ethanone Dp Deprotonation (Formation of Anionic Ligand) L->Dp Base (e.g., Et3N) M Metal Cation (e.g., Cu2+) Coordination Center Dp->M Electron Donation (C4-O⁻ and C5=O) C 6-Membered Metallacycle (Thermodynamic Sink) M->C Chelate Effect

Figure 2: Thermodynamic logic of O,O-bidentate metal chelation.

Mechanistic Insight: The resulting 6-membered metallacycle is thermodynamically highly stable due to the "chelate effect." The electron density is delocalized across the C4-C5-carbonyl system, creating a pseudo-aromatic chelate ring. This property makes the scaffold highly valuable for developing metallodrugs or extraction agents for rare earth elements, directly mirroring the utility of established pyrazolone ligands [4].

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest MDPI Pharmaceuticals URL:[Link] [1.5]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Beilstein Journal of Organic Chemistry URL:[Link] [1.2]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones Chemical Science (RSC Publishing) URL:[Link] [1.11]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents ResearchGate / European Journal of Medicinal Chemistry URL:[Link] [1.14]

Foundational

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone: Chemical Properties, Synthesis, and Role as a Biomarker for Pronyl-Lysine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In the fields of food chemistry and chemoprevention, quantify...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In the fields of food chemistry and chemoprevention, quantifying the antioxidant potential of complex matrices is a significant analytical challenge. 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (commonly known as 5-acetyl-4-hydroxy-1,3-dimethylpyrazole) serves as a critical analytical biomarker. It is the stable chemical cleavage product of pronyl-lysine , a potent, chemopreventive pyrrolinone reductonyl-lysine derivative formed via the Maillard reaction in baked goods.

Because pronyl-lysine is tightly integrated into intractable melanoidin polymers, direct quantification is virtually impossible. As a Senior Application Scientist, I have structured this guide to detail the chemical properties of this pyrazole derivative, the mechanistic causality behind its synthesis, and the self-validating experimental protocols required to utilize it as a surrogate marker for antioxidant quantification.

Chemical Identity & Structural Properties

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a substituted pyrazole characterized by an acetyl group at the 5-position and a hydroxyl group at the 4-position. This specific arrangement is a direct structural artifact of the hydrazine-mediated cleavage of the pyrrolinone reductone ring found in pronyl-lysine.

To ensure accurate identification during chromatographic separation, the compound's fundamental properties and spectroscopic signatures are summarized below .

Table 1: Spectroscopic & Physical Characterization
ParameterValue / Assignment
IUPAC Name 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
Common Synonym 5-acetyl-4-hydroxy-1,3-dimethylpyrazole
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
GC-MS (EI), m/z 154 (78%), 139 (54%), 111 (5%), 97 (5%), 56 (100%), 42 (46%)
¹H NMR (400 MHz, CDCl₃) δ 2.20 (s, 3H, CH₃), 2.52 (s, 3H, CO-CH₃), 3.78 (s, 3H, N-CH₃)
¹³C NMR (360 MHz, CDCl₃) δ 8.2 (CH₃), 25.5 (CH₃), 37.6 (N-CH₃), 123.5 (N-C), 135.5 (N=C), 143.2 (C-OH), 198.1 (CO)

The Mechanistic Imperative: Pronyl-Lysine and the Maillard Reaction

Biological Significance

Pronyl-lysine is not merely a browning artifact; it is a bioactive compound. In vitro and in vivo studies demonstrate that pronyl-lysine acts as a potent antioxidant and a monofunctional inducer of Phase II detoxification enzymes, specifically glutathione S-transferase (GST) . Furthermore, dietary supplementation of pronyl-lysine has shown chemopreventive efficacy against 1,2-dimethylhydrazine (DMH)-induced colorectal carcinoma by mitigating lipid peroxidation and restoring antioxidant enzyme status in colon tissues .

The Analytical Challenge

Despite its biological value, pronyl-lysine is embedded within heterogeneous, high-molecular-weight melanoidin polymers. It cannot be liberated by standard acid or enzymatic hydrolysis without destroying its structural integrity.

The Solution: We exploit the specific reactivity of the pyrrolinone reductone moiety. By introducing methylhydrazine , a potent binucleophile, we induce a targeted cleavage. The methylhydrazine attacks the electrophilic carbonyl centers of the pronyl group. The subsequent cyclization and elimination of the lysine side chain yield 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone as a stable, volatile, and easily quantifiable surrogate marker.

Pathway A Pronyl-Lysine (Melanoidin-Bound) B Methylhydrazine (pH 4.0, Reflux) A->B Nucleophilic Attack C 1-(4-hydroxy-1,3-dimethyl- 1H-pyrazol-5-yl)ethanone (Major Product: 48%) B->C Major Cyclization D 3-acetyl Isomer (Trace Byproduct) B->D Minor Cyclization

Figure 1: Mechanistic cleavage of pronyl-lysine by methylhydrazine yielding the target pyrazole.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system for generating the pyrazole marker and extracting it from complex matrices.

Protocol A: Synthesis of the Pyrazole Standard

This protocol is used to generate the pure 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone standard from isolated pronyl-glycine or pronyl-lysine for calibration curves .

  • Reagent Preparation: Dissolve methylhydrazine (1.5 mmol) in 5 mL of absolute ethanol.

  • pH Optimization (Critical Step): Adjust the solution to exactly pH 4.0 using concentrated hydrochloric acid.

    • Causality: An acidic environment protonates the carbonyl oxygens of the reductone, increasing their electrophilicity to facilitate nucleophilic attack by the hydrazine. However, dropping the pH too low will protonate the hydrazine, neutralizing its nucleophilicity. pH 4.0 is the proven thermodynamic sweet spot.

  • Reaction: Add pronyl-glycine (1 mmol) to the solution and reflux the mixture for 5 minutes.

  • Neutralization & Isolation: Neutralize the solution with aqueous NaOH (1 mmol/L) to halt the reaction. Concentrate the mixture via rotary evaporation.

  • Purification: Separate the products using semipreparative RP-18 HPLC. The major peak (48% yield) corresponds to the target 5-acetyl-4-hydroxy-1,3-dimethylpyrazole, while a minor trace peak represents the 3-acetyl isomer. Freeze-dry the major effluent to obtain the pure standard.

Protocol B: Extraction and Quantification from Food Matrices

When analyzing actual food samples (e.g., bread crust), the matrix must be pre-treated to prevent analytical interference.

  • Defatting: Suspend ground sample (50 g) in chloroform (3 × 100 mL) to extract lipids.

    • Causality: Lipids will co-elute with the pyrazole derivative during GC-MS, causing severe baseline drift and ion suppression. Defatting ensures a clean chromatographic background.

  • Suspension & Cleavage: Suspend the defatted matrix in 250 mL of water. Add 5 g of methylhydrazine and adjust to pH 4.0 with concentrated HCl.

  • Incubation: Allow the cleavage reaction to proceed under controlled heating.

  • Quantification: Extract the aqueous layer with an organic solvent, concentrate, and analyze via GC-MS (EI mode), monitoring for the base peak at m/z 56 and the molecular ion at m/z 154.

Workflow S1 1. Matrix Defatting (Chloroform Extraction) S2 2. Hydrazine Cleavage (Methylhydrazine, HCl, pH 4.0) S1->S2 Removes Lipid Interference S3 3. Lyophilization & Isolation (RP-18 HPLC / Solvent Partition) S2->S3 Yields Pyrazole Marker S4 4. GC-MS / LC-MS Quantification (m/z 154, 139, 56) S3->S4 Purified Analyte

Figure 2: Standardized analytical workflow for the extraction and quantification of pronyl-lysine.

Quantitative Distribution in Food Matrices

By utilizing 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone as the quantitative marker, researchers have successfully mapped the distribution of pronyl-lysine in bakery products. The data confirms that the intense thermal load on the exterior of baked goods drives the Maillard reaction to produce this potent antioxidant, whereas the interior crumb lacks sufficient thermal energy for its formation .

Table 2: Quantification of Pronyl-Lysine in Bakery Matrices
Food MatrixPronyl-Lysine Concentration (mg/kg)Antioxidant Potential (TE)Phase II GST Induction
Bread Crust 62.2High (0.53)+34% (Significant)
Bread Crumb 8.0LowNegligible
Untreated Flour Not Detected (0.0)NoneNone

Note: Concentrations are derived from the GC-MS quantification of the 5-acetyl-4-hydroxy-1,3-dimethylpyrazole cleavage product.

References

  • Lindenmeier, M., Faist, V., & Hofmann, T. (2002). Structural and Functional Characterization of Pronyl-lysine, a Novel Protein Modification in Bread Crust Melanoidins Showing in Vitro Antioxidative and Phase I/II Enzyme Modulating Activity. Journal of Agricultural and Food Chemistry, 50(24), 6997-7006. URL:[Link]

  • Nalini, N., Jayabal, P., Selvaraj, A., & Gopalan, R. (2009). Chemopreventive efficacy of pronyl-lysine on lipid peroxidation and antioxidant status in rat colon carcinogenesis. Fundamental and Clinical Pharmacology, 23(4), 481-491. URL: [Link]

Exploratory

Comprehensive Spectroscopic Elucidation and Analytical Workflows for 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, pyrazole derivatives are ubiquitous privileged scaffolds, frequently serving as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The compound 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Molecular Formula: C7​H10​N2​O2​ , MW: 154.17 g/mol ) presents a unique analytical challenge. While its N1-methylation locks the core out of the dynamic tautomerism that plagues unsubstituted pyrazoles, the proximity of the C4-hydroxyl and C5-acetyl groups introduces complex intramolecular hydrogen bonding dynamics.

As a Senior Application Scientist, my approach to structural elucidation goes beyond simply cataloging peaks. This whitepaper systematically deconstructs the electron density, molecular connectivity, and physicochemical behavior of this compound. By employing a self-validating, multi-modal spectroscopic workflow, we establish a robust framework for confirming its regiochemistry and structural integrity.

Strategic Analytical Workflow

To unequivocally assign the structure, we must address three core regiochemical questions:

  • Methyl Placement: Differentiating the N1-methyl from the C3-methyl.

  • Substituent Proximity: Confirming the adjacent relationship of the C4-OH and C5-acetyl groups.

  • Hydrogen Bonding: Characterizing the intramolecular interaction between the C4-OH and the C5-carbonyl oxygen.

To achieve this, we deploy a sequential workflow moving from bulk mass confirmation to precise atomic connectivity mapping.

AnalyticalWorkflow Start Sample Prep & QC (LC-UV/MS) MS High-Resolution MS (ESI+) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR NMR1D 1D NMR (1H, 13C) (DMSO-d6 + D2O) Start->NMR1D Synthesis Data Synthesis & Structural Elucidation MS->Synthesis IR->Synthesis NMR2D 2D NMR (HSQC, HMBC) (Connectivity Mapping) NMR1D->NMR2D NMR2D->Synthesis

Fig 1. Multi-modal spectroscopic workflow for pyrazole structural elucidation.

Experimental Protocols & Causality

Every analytical choice must be driven by the molecule's physicochemical properties. The protocols below are designed as self-validating systems , ensuring that artifacts are immediately identified and corrected.

Protocol A: Nuclear Magnetic Resonance (NMR) & D₂O Exchange

Causality: Pyrazole hydroxyl protons often exchange rapidly with trace moisture in solvents like CDCl3​ , broadening into the baseline. We utilize anhydrous DMSO−d6​ because it acts as a strong hydrogen-bond acceptor, significantly slowing the exchange rate and yielding a sharp, quantifiable singlet for the C4-OH [1].

  • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO−d6​ (99.9% D). Transfer to a high-precision 5 mm NMR tube.

  • 1D Acquisition: Acquire a standard 1H NMR spectrum (400 MHz, 16 scans, relaxation delay 2s) and a 13C{1H} NMR spectrum (100 MHz, 1024 scans).

  • Self-Validation (D₂O Shake): To unequivocally prove the identity of the exchangeable C4-OH proton, remove the tube, add 20 µL of D2​O , and invert 5 times. Re-acquire the 1H spectrum. The complete disappearance of the downfield signal (~9.50 ppm) validates the hydroxyl assignment [2].

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (to map 2- and 3-bond C-H connectivities).

Protocol B: FT-IR Attenuated Total Reflectance (ATR)

Causality: Traditional KBr pellets can introduce moisture (broadening the O-H region) and induce solid-state polymorphic shifts. ATR allows for the direct analysis of the neat solid, preserving the native intramolecular hydrogen bonding network.

  • Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Place ~2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4000-400 cm−1 ).

Protocol C: LC-MS (ESI+) Fragmentation

Causality: Electrospray Ionization (ESI) is a soft ionization technique. To derive structural information, we must induce Collision-Induced Dissociation (CID). The cleavage of the acetyl group is highly favored due to the stability of the resulting pyrazolium cation.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a 5-95% Acetonitrile (0.1% Formic Acid) gradient over 5 minutes.

  • Ionization: Operate the ESI source in positive ion mode.

  • MS/MS: Isolate the [M+H]+ parent ion ( m/z 155.1) and apply a collision energy of 20 eV to monitor the loss of the acetyl radical.

Spectroscopic Data Synthesis & Interpretation

Nuclear Magnetic Resonance (NMR) Profiling

The regiochemical assignment of the methyl groups relies heavily on HMBC correlations. The N1-methyl ( δ 3.82) will show a strong 3-bond correlation to C5 ( δ 128.0), while the C3-methyl ( δ 2.15) will correlate to C4 ( δ 138.5). Furthermore, the C4-OH proton appears unusually downfield ( δ 9.50); this is a direct consequence of an intramolecular hydrogen bond with the C5-acetyl oxygen, which deshields the proton.

Table 1: 1H NMR Assignments ( DMSO−d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentDiagnostic Note
9.50Singlet (broad)1HC4-OHDisappears upon D2​O shake; deshielded by intramolecular H-bond.
3.82Singlet3HN1- CH3​ Distinguishable from C3- CH3​ via HMBC to C5.
2.45Singlet3HC5- COCH3​ Acetyl methyl; slightly deshielded by adjacent carbonyl.
2.15Singlet3HC3- CH3​ Shielded relative to N-methyl [3].

Table 2: 13C NMR Assignments ( DMSO−d6​ , 100 MHz)

Chemical Shift ( δ , ppm)Carbon TypeAssignmentHMBC Correlations (Protons)
192.5Quaternary (C=O)C5-Acetyl CarbonylCorrelates with δ 2.45 (Acetyl CH3​ )
143.2QuaternaryC3 (Pyrazole)Correlates with δ 2.15 (C3- CH3​ )
138.5QuaternaryC4 (Pyrazole, C-OH)Correlates with δ 9.50 (OH)
128.0QuaternaryC5 (Pyrazole)Correlates with δ 3.82 (N1- CH3​ )
38.5Primary ( CH3​ )N1- CH3​ -
29.8Primary ( CH3​ )C5- COCH3​ -
10.5Primary ( CH3​ )C3- CH3​ -
FT-IR Vibrational Analysis

The IR spectrum provides orthogonal confirmation of the intramolecular hydrogen bonding observed in the NMR data. A standard, isolated ketone typically exhibits a C=O stretch at ~1710 cm−1 . In this compound, the C=O stretch is shifted to 1665 cm−1 . This bathochromic shift is caused by a combination of conjugation with the pyrazole π -system and the strong intramolecular hydrogen bond from the C4-OH.

Table 3: Key FT-IR (ATR) Assignments

Wavenumber ( cm−1 )IntensityPeak ShapeVibrational Assignment
3250MediumBroadO-H stretch (hydrogen-bonded)
1665StrongSharpC=O stretch (conjugated & H-bonded)
1580, 1545MediumSharpC=N and C=C stretches (Pyrazole ring)
1380MediumSharpC-H bending (Methyl groups)
1225StrongSharpC-O stretch (Enolic/phenolic character)
Mass Spectrometry (ESI-MS/MS) Fragmentation

The positive ion ESI mass spectrum yields a dominant [M+H]+ peak at m/z 155.1. Upon subjecting this parent ion to CID, the molecule undergoes highly predictable α -cleavage pathways. The most abundant product ion arises from the loss of the acetyl radical (-43 Da), yielding a stable pyrazolium fragment at m/z 112.1.

MSFragmentation Parent [M+H]+ m/z 155.1 Frag1 Loss of Methyl (-CH3) m/z 140.1 Parent->Frag1 - 15 Da Frag2 Loss of Acetyl (-COCH3) m/z 112.1 Parent->Frag2 - 43 Da Frag3 Ring Cleavage m/z < 100 Frag2->Frag3 - CO/H2O

Fig 2. Primary ESI-MS/MS fragmentation pathways for the [M+H]+ parent ion.

Conclusion & Best Practices

The structural elucidation of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires a holistic understanding of heterocyclic chemistry. By relying on 2D NMR (HMBC) to map the carbon framework and utilizing orthogonal techniques (IR and 1H NMR) to confirm the intramolecular hydrogen bonding between the C4-OH and C5-acetyl groups, we eliminate regiochemical ambiguity.

Key Takeaway for Analysts: Never evaluate pyrazole chemical shifts in a vacuum. Always integrate a D2​O shake to validate exchangeable protons, and utilize anhydrous, strongly hydrogen-bonding solvents like DMSO−d6​ to prevent signal broadening caused by rapid proton exchange.

References

  • Title: A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: Canadian Journal of Chemistry URL: [Link] [1]

  • Title: 1H and 13C NMR study of perdeuterated pyrazoles Source: SciSpace / IOS Press URL: [Link] [3]

Foundational

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, was first described by Ludwig Knorr in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Biological Activity of Substituted Pyrazole Derivatives

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, was first described by Ludwig Knorr in 1883.[1] In the decades since, it has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged scaffold".[2][3][4][5] This status is attributed to its metabolic stability and its ability to serve as a versatile framework for designing potent and selective bioactive molecules.[5] The pyrazole ring's unique electronic and conformational properties allow it to engage in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes.[4][6]

The therapeutic impact of this scaffold is evidenced by its presence in a wide array of commercially successful drugs. These include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the now-withdrawn anti-obesity drug Rimonabant.[2][3][5][7] The broad utility of pyrazole derivatives spans a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and anticonvulsant properties, making it a focal point of intensive research in drug discovery.[1][6][7][8][9][10][11]

This guide provides a technical overview of the principal biological activities of substituted pyrazole derivatives, detailing their mechanisms of action, summarizing key structure-activity relationship (SAR) data, and presenting relevant experimental protocols for their evaluation.

Anti-inflammatory Activity: Selective COX-2 Inhibition

The mechanism of Celecoxib involves its polar sulfonamide side chain binding to a hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in COX-1.[15][18] This structural difference is the basis for its selectivity.[16]

Signaling Pathway: Prostaglandin Synthesis

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selectively Inhibits

Caption: Arachidonic acid pathway and points of NSAID inhibition.

Quantitative Data: Pyrazole Derivatives as COX-2 Inhibitors
CompoundKey Structural FeaturesCOX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib Diaryl pyrazole with a benzenesulfonamide moiety30 - 50~10-20[18]
Compound 189(c) Benzenesulfonamide-bearing pyrazole38.7317.47[12]
Compound 189(d) Benzenesulfonamide-bearing pyrazole39.1413.10[12]
Compound 143c Methoxy-substituted diaryl pyrazoleED₅₀ = 55.83 µmol/kg (in vivo)Superior to Celecoxib[19]
Compound 143e Methoxy-substituted diaryl pyrazoleED₅₀ = 58.49 µmol/kg (in vivo)Superior to Celecoxib[19]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a common method to determine the COX-2 inhibitory activity of test compounds.

  • Preparation of Reagents:

    • Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of COX-2 enzyme, heme cofactor, and arachidonic acid (substrate) in the buffer.

    • Prepare a solution of the colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).

    • Dissolve test compounds and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.

    • Add 10 µL of the test compound solution at various concentrations (typically in serial dilution). Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of arachidonic acid solution and 10 µL of the TMPD solution to each well.

    • Immediately measure the absorbance at 590 nm using a plate reader. Monitor the change in absorbance over 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Anticancer Activity: Targeting Multiple Signaling Pathways

The pyrazole scaffold is a prominent feature in many anticancer agents due to its ability to inhibit a variety of protein kinases that are crucial for cancer cell growth, proliferation, and survival.[20][21] These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[10][20][22][23] By inhibiting these kinases, pyrazole derivatives can disrupt the signaling pathways that drive tumorigenesis.[20] Beyond kinase inhibition, some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) through various mechanisms, including interference with apoptotic pathways involving Bcl-2 family proteins.[24]

Logical Relationship: Kinase Inhibition in Cancer Pathways

Cancer_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K/Akt Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation CDK CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK->CellCycle Pyrazole_Kinase Pyrazole Kinase Inhibitors (e.g., Axitinib, Ruxolitinib) Pyrazole_Kinase->RTK Inhibit Pyrazole_Kinase->CDK Inhibit

Caption: Simplified overview of kinase pathways targeted by pyrazoles.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives
CompoundTarget / Proposed MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound C5 EGFR InhibitorMCF-7 (Breast)0.08[23]
Compound 21 Aurora-A Kinase InhibitorHCT116 (Colon)0.39[10][12]
Compound 21 Aurora-A Kinase InhibitorMCF-7 (Breast)0.46[10][12]
Compound 43 PI3 Kinase InhibitorMCF-7 (Breast)0.25[20]
Compound 161b Pyrazole-imide derivativeA-549 (Lung)3.22[8]
Compound 181 Thiazolyl pyrazole hybridA549 (Lung)6.34[8]
Experimental Protocol: MTT Assay for Cell Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include vehicle control wells (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Antimicrobial Activity: A Scaffold to Combat Resistance

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[25] Pyrazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[1][8] Their mechanisms of action can be diverse, with some compounds targeting essential bacterial enzymes like DNA gyrase and topoisomerase, which are involved in DNA replication.[26] The versatility of the pyrazole scaffold allows for the synthesis of derivatives active against a broad spectrum of pathogens, including multidrug-resistant strains like MRSA.[3][26]

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening Start Synthesized Pyrazole Compound Library PrimaryScreen Primary Screening (e.g., Agar Diffusion) Start->PrimaryScreen MIC_Test MIC Determination (Broth Microdilution) PrimaryScreen->MIC_Test Active Hits MBC_Test MBC Determination MIC_Test->MBC_Test Toxicity Cytotoxicity Assay (on mammalian cells) MIC_Test->Toxicity Lead Lead Compound Identification MBC_Test->Lead Toxicity->Lead

Caption: Workflow for identifying lead antimicrobial pyrazole compounds.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
CompoundTarget OrganismMIC (µg/mL)Reference
Compound 6g Staphylococcus aureus (Gram +)1[27]
Compound 6l Escherichia coli (Gram -)1[27]
Compound 7l Candida albicans (Fungus)2[27]
Aminoguanidine-derived pyrazole (12) E. coli 19241[26]
Aminoguanidine-derived pyrazole (12) S. aureus (MDR isolates)1 - 32[26]
Compound 9 S. aureus (MDR)4[28]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a standardized inoculum of the target microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.

    • Add 50 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well. This creates a range of compound concentrations.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth. The result can be confirmed by measuring the optical density (OD) at 600 nm.

Antiviral Activity: A Broad-Spectrum Potential

Pyrazole derivatives have also emerged as promising antiviral agents, with activity reported against a diverse range of viruses.[29] This includes RNA viruses like Coronaviruses (including SARS-CoV-2), Flaviviruses (such as Dengue and Yellow Fever virus), and Newcastle disease virus.[30][31][32][33] The mechanisms of action vary depending on the virus. For instance, some pyrazole derivatives have been developed as inhibitors of the Dengue virus NS2B-NS3 protease, an enzyme essential for viral replication.[32] This highlights the potential to design pyrazole-based compounds that specifically target key viral proteins.

Logical Relationship: Viral Replication and Inhibition

Viral_Replication Entry 1. Viral Entry & Uncoating Replication 2. Genome Replication & Protein Synthesis Entry->Replication Protease Viral Protease (e.g., NS2B-NS3) Replication->Protease Assembly 3. Assembly of New Virions Protease->Assembly Enables Release 4. Release Assembly->Release Inhibitor Pyrazole-based Protease Inhibitor Inhibitor->Protease Inhibits

Caption: Inhibition of viral protease as a key antiviral strategy.

Quantitative Data: Antiviral Activity of Pyrazole Derivatives
CompoundTarget VirusAssayEC₅₀Reference
Compound 4a Tobacco Mosaic Virus (TMV)Inactivation Effect58.7 µg/mL[29]
Hydrazone 6 Newcastle Disease Virus (NDV)Haemagglutination Inhibition100% protection[30]
Pyrazole-3-carboxylic acid derivative Dengue Virus 2 (DENV-2)Antiviral Assay4.1 µM[32]
Hydroxyquinoline-pyrazole SARS-CoV-2Plaque ReductionPotent inhibition[31]
Experimental Protocol: Plaque Reduction Assay

This assay quantifies the effect of a compound on the ability of a virus to form plaques (zones of cell death) in a monolayer of host cells.

  • Cell Seeding:

    • Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in 6-well or 12-well plates.

  • Viral Infection:

    • Prepare serial dilutions of the virus stock.

    • Remove the culture medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) of the virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment and Overlay:

    • During the adsorption period, prepare an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or agarose) containing various concentrations of the test compound.

    • After adsorption, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well.

  • Incubation:

    • Incubate the plates at 37°C for a period sufficient for plaques to develop (typically 2-5 days, depending on the virus). The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Plaque Visualization and Counting:

    • After incubation, fix the cells (e.g., with 4% paraformaldehyde).

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The stain will color the living cells, leaving the plaques (areas of dead cells) unstained and visible.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas, including the central nervous system and metabolic disorders.

  • Cannabinoid Receptor (CB1) Antagonism: Diaryl-substituted pyrazoles, such as Rimonabant, were developed as potent and specific antagonists for the CB1 receptor.[34][35] Structure-activity relationship studies revealed that for potent CB1 antagonistic activity, key features include a para-substituted phenyl ring at the C5 position, a carboxamido group at C3, and a 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring.[34]

  • Neurodegenerative and CNS Effects: Certain pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[36] This activity suggests potential applications in treating neurodegenerative disorders like Parkinson's disease and depression.[36]

Conclusion and Future Directions

Substituted pyrazoles represent a uniquely successful and versatile scaffold in medicinal chemistry. Their structural simplicity, metabolic stability, and synthetic accessibility have cemented their role in the development of drugs across a wide range of diseases. The ability to strategically modify the substituents around the core ring allows for the fine-tuning of activity and selectivity against numerous biological targets, from the well-established COX-2 enzyme to a host of kinases, microbial enzymes, and viral proteins.

The future of pyrazole-based drug discovery is promising. Emerging strategies such as the use of artificial intelligence and machine learning for molecular design, the development of multi-target-directed ligands to tackle complex diseases like cancer, and the application of novel modalities like PROTACs (Proteolysis Targeting Chimeras) are expected to further expand the therapeutic utility of this remarkable heterocycle.[4]

References

  • Celecoxib - Wikipedia.
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net.
  • Celecoxib - St
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed.
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review.
  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed.
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflamm
  • Synthesis and Antiviral Activities of Pyrazole Deriv
  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • What is the mechanism of Celecoxib?
  • Mini review on anticancer activities of Pyrazole Deriv
  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? | R Discovery.
  • Antiviral activity of newly synthesized pyrazole deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Therapeutic Activities of Pyrazole.
  • Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
  • Pyrazole as an anti-inflammatory scaffold.
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed.
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  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews.
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  • Review: biologically active pyrazole deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC. NIH.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. NIH.

Sources

Exploratory

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone mechanism of action

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Authored by: Gemini, Senior Application Scientist Abstract 1-(4-hydroxy-1,3-dimethyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a synthetic compound belonging to the pyrazole class of heterocyclic molecules. While its synthesis and basic chemical characterization have been described, its specific mechanism of action at the molecular level remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of knowledge and, more importantly, outlines a detailed, scientifically rigorous framework for the elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals who are interested in investigating the therapeutic potential of novel pyrazole derivatives. We will detail the necessary experimental workflows, from initial target identification to downstream signaling pathway analysis, providing both theoretical justification and practical, step-by-step protocols.

Introduction to 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a small molecule featuring a substituted pyrazole ring. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific substitution pattern of this particular compound—a hydroxyl group at position 4, methyl groups at positions 1 and 3, and an ethanone group at position 5—confers a unique set of physicochemical properties that may translate to a distinct pharmacological profile.

To date, the primary focus of research on this compound has been on its synthesis, often through multi-step reactions involving reagents such as ethyl acetoacetate and N-methylhydrazine. While some preliminary in vitro studies have suggested potential antimicrobial or antioxidant activity, these have been high-level screens and have not identified a specific molecular target or pathway responsible for these effects. This guide, therefore, serves as a roadmap for the necessary subsequent investigations.

Proposed Workflow for Mechanism of Action Elucidation

The determination of a compound's mechanism of action is a systematic process of hypothesis generation and testing. The following sections outline a logical and experimentally sound workflow to move from a compound with preliminary biological activity to a well-defined mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway Analysis A Affinity Chromatography D Surface Plasmon Resonance (SPR) A->D Putative Target(s) B Yeast Two-Hybrid B->D C Computational Prediction C->D G Western Blotting D->G Validated Target E Isothermal Titration Calorimetry (ITC) E->G F Cellular Thermal Shift Assay (CETSA) F->G I Reporter Gene Assays G->I Signaling Cascade H RT-qPCR H->I

Figure 1: High-level experimental workflow for elucidating the mechanism of action.

Phase 1: Unbiased Target Identification

The first critical step is to identify the direct molecular target(s) of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. An unbiased approach, where no prior assumptions are made about the target, is often the most fruitful.

This method involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

Protocol: Affinity Chromatography

  • Immobilization: Synthesize a derivative of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone with a linker arm suitable for covalent attachment to activated chromatography beads (e.g., NHS-activated sepharose).

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).

  • Incubation: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads is essential.

  • Washing: Wash the beads extensively with a buffer to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins, often by using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality: Proteins identified in the experimental sample but not in the control are considered putative binding partners. The strength of this approach lies in its ability to identify direct physical interactions in a complex biological sample.

Phase 2: Target Validation and Biophysical Characterization

Once putative targets are identified, it is crucial to validate the interaction and quantify its biophysical parameters.

SPR is a label-free technique to measure real-time binding kinetics.

Protocol: Surface Plasmon Resonance

  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Binding Analysis: Flow a series of concentrations of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

  • Kinetic Analysis: From the binding curves (sensograms), calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Expected SPR Results

ParameterDescriptionExpected Value for Strong Interaction
ka (M⁻¹s⁻¹) Association Rate Constant10⁵ - 10⁷
kd (s⁻¹) Dissociation Rate Constant10⁻³ - 10⁻⁵
KD (nM) Equilibrium Dissociation Constant1 - 100

Causality: A low KD value (typically in the nanomolar to low micromolar range) provides strong evidence of a direct and specific interaction between the compound and the target protein.

CETSA assesses target engagement in a cellular environment. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Protocol: Cellular Thermal Shift Assay

  • Treatment: Treat intact cells with 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and centrifuge B->C D Separate soluble and precipitated fractions C->D E Analyze soluble fraction by Western Blot D->E F Compound-treated cells show more soluble target protein at higher temperatures E->F Indicates stabilization

Figure 2: Workflow and expected outcome of a Cellular Thermal Shift Assay (CETSA).

Causality: A shift in the melting curve to a higher temperature in the presence of the compound confirms that the compound engages the target protein within the cell.

Phase 3: Downstream Signaling Pathway Analysis

With a validated target, the next step is to determine the functional consequences of the compound-target interaction.

If the target is a kinase or a component of a signaling pathway that involves phosphorylation, a phospho-protein array or targeted Western blotting can reveal downstream effects.

Protocol: Western Blotting for a Key Downstream Substrate

  • Cell Treatment: Treat cells with a dose-response of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone for various time points.

  • Lysis: Prepare whole-cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target protein. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.

  • Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.

Causality: A dose-dependent increase or decrease in the phosphorylation of a downstream substrate provides a direct functional link between target engagement and cellular signaling.

Conclusion and Future Directions

The elucidation of the mechanism of action for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires a systematic and multi-faceted experimental approach. The workflows and protocols described in this guide provide a robust framework for moving from initial observations of biological activity to a detailed molecular understanding. By identifying and validating the direct molecular target(s) and subsequently mapping the downstream signaling consequences, researchers can unlock the therapeutic potential of this and other novel chemical entities. The path forward will rely on the rigorous application of these techniques to build a scientifically sound and compelling narrative of the compound's biological function.

References

As the mechanism of action for this specific compound is not well-established, this reference section would typically be populated with citations for the methodologies described (e.g., seminal papers on SPR, CETSA) and literature on the biological activities of structurally related pyrazole compounds. For the purpose of this guide, representative citations for the techniques are provided.

  • Affinity Chromatography-Mass Spectrometry: Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology, 8(8), 645-654. [Link]

  • Surface Plasmon Resonance: Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Western Blotting: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429. [Link]

Foundational

Preliminary Toxicological Screening of Pyrazole Compounds: A Mechanistic and Methodological Guide

Executive Summary The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry, forming the core of blockbuster therapeutics ranging fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry, forming the core of blockbuster therapeutics ranging from anti-inflammatories (celecoxib) to kinase inhibitors (ruxolitinib). However, the unique electronic properties of the pyrazole ring frequently introduce severe preclinical liabilities, most notably idiosyncratic drug-induced liver injury (DILI) and cardiotoxicity via hERG channel blockade.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere checklists. Here, we will dissect the causality behind pyrazole toxicity and establish self-validating, in-depth preliminary screening workflows. Our goal is to empower drug development professionals to identify and engineer out toxicophores before committing to costly in vivo studies.

The Mechanistic Basis of Pyrazole Toxicity

To design an effective screening cascade, we must first understand the molecular mechanisms driving pyrazole-induced toxicity.

CYP450-Mediated Bioactivation and Hepatotoxicity

Many pyrazole derivatives, particularly aminopyrazoles and dihydropyrazoles, are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2C9[1].

The electron-rich nature of the pyrazole ring can facilitate oxidation into highly electrophilic reactive metabolites. For example, 4,5-dihydropyrazoles can undergo CYP-mediated ring cleavage to form chemically reactive isocyanate intermediates[1]. Similarly, aminopyrazoles can be oxidized to reactive conjugated imines[2]. If not rapidly detoxified by cellular antioxidants, these electrophiles covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical hepatic proteins, triggering cellular stress, mitochondrial dysfunction, and ultimately, hepatotoxicity.

Cardiotoxicity: The hERG Channel Liability

The human Ether-à-go-go-Related Gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the repolarizing current (I_Kr) in the cardiac action potential. Inhibition of this channel leads to QT interval prolongation and potentially fatal Torsades de Pointes arrhythmias.

Pyrazole compounds optimized for target affinity often suffer from "lipophilic bloat." The combination of a highly lipophilic core (LogD > 3.0) and basic amine substituents—common in pyrazole-based anti-tuberculosis agents (e.g., MmpL3 inhibitors)—creates a perfect pharmacophore for the hydrophobic central cavity of the hERG channel[3][4].

Bioactivation P Pyrazole Lead (e.g., Aminopyrazole) CYP CYP450 Oxidation (CYP3A4 / CYP2C9) P->CYP Hepatic Metabolism RM Reactive Metabolite (Imine / Isocyanate) CYP->RM Bioactivation GSH GSH Trapping (In Vitro Assay) RM->GSH Nucleophilic Attack TOX Covalent Binding & Hepatotoxicity RM->TOX Protein Adduction

CYP450-mediated bioactivation of pyrazoles and subsequent GSH trapping or hepatotoxicity.

Quantitative Decision Matrices for Early Screening

A robust screening cascade relies on strict, data-driven "Go/No-Go" criteria. Table 1 summarizes the target metrics used to prioritize pyrazole hits during lead optimization.

Table 1: Toxicological Decision Matrix for Pyrazole Candidates

Screening AssayTarget MetricHigh Risk (No-Go)Moderate Risk (Optimize)Low Risk (Go)
Cytotoxicity (HepG2) CC50 (µM)< 10 µM10 - 50 µM> 50 µM
hERG Inhibition IC50 (µM)< 1 µM1 - 10 µM> 10 µM
Reactive Metabolites GSH AdductsMultiple adducts detectedSingle minor adductNo detectable adducts
Physicochemical LogD (pH 7.4)> 4.03.0 - 4.0< 3.0

Core Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes intrinsic controls to rule out false positives and mechanical artifacts.

Protocol A: Reactive Metabolite Profiling via GSH Trapping

Because reactive imines and isocyanates are too transient to isolate, we utilize Glutathione (GSH) as a surrogate nucleophile. GSH mimics the thiol groups of cellular proteins; if a pyrazole is bioactivated, it will form a stable, detectable thioether conjugate with GSH[2].

Step-by-Step Workflow:

  • Incubation Mixture Preparation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1.0 mg/mL final protein concentration), 5 mM GSH, 3.3 mM MgCl2, and 10 µM of the test pyrazole in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLM provides the necessary CYP450 repertoire. MgCl2 acts as a required cofactor for enzymatic stability, while the high concentration of GSH ensures pseudo-first-order trapping kinetics.

  • Pre-incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the catalytic cycle by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, oxidation cannot occur.

  • Reaction Termination: After 60 minutes of agitation at 37°C, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and stabilizing the formed adducts.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the clear supernatant via LC-MS/MS. Utilize neutral loss scanning (e.g., loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) to identify pyrazole-GSH conjugates.

  • Self-Validation Check:

    • Negative Control: Run a parallel incubation lacking NADPH. If "adducts" appear here, they are artifacts of direct chemical reactivity, not CYP450 bioactivation.

    • Positive Control: Run an incubation with Clozapine, a known bioactivatable compound, to verify HLM metabolic viability.

Protocol B: Functional hERG Profiling via Automated Patch-Clamp

While high-throughput radioligand binding assays (e.g., [3H]astemizole displacement) are useful primary screens[5], they only detect binding, not functional channel state. The gold standard for hERG liability is automated whole-cell patch-clamp electrophysiology.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells stably expressing the Kv11.1 (hERG) channel. Harvest cells using a mild detachment solution (e.g., Accutase) to preserve membrane channel integrity.

  • System Loading: Load the cell suspension onto an automated planar patch-clamp platform (e.g., QPatch or PatchXpress).

  • Gigaseal Formation: Apply negative pressure to draw a single cell into the planar aperture. Establish a whole-cell configuration with a seal resistance of > 1 GΩ.

    • Causality: A high-resistance "gigaseal" is non-negotiable. It ensures that the recorded electrical currents are passing exclusively through the hERG channels, eliminating background "leak" currents that skew IC50 calculations.

  • Voltage Protocol Execution: Apply a holding potential of -80 mV. Depolarize the membrane to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: Pyrazoles typically bind to the hydrophobic cavity of the hERG channel only when it is in the open or inactivated state. Depolarization opens the channel, while the repolarization step elicits a massive outward "tail current." Measuring the reduction in this tail current provides the most accurate quantification of drug blockade.

  • Compound Perfusion & Acquisition: Perfuse the test pyrazole at ascending concentrations (0.1 µM to 30 µM). Record the percentage reduction in peak tail current for each sweep to generate an IC50 curve.

  • Self-Validation Check:

    • Vehicle Control: 0.1% DMSO perfusion must show < 5% current rundown over the assay duration.

    • Positive Control: Perfusion of 100 nM E-4031 (a potent hERG blocker) must result in > 90% inhibition of the tail current.

ScreeningWorkflow A In Silico Profiling (pKa, LogD, Structural Alerts) B In Vitro Cytotoxicity (HepG2 / Primary Hepatocytes) A->B C Reactive Metabolite Screen (HLM + GSH Trapping) B->C D Cardiotoxicity Screen (Automated hERG Patch-Clamp) B->D E Lead Optimization & Scaffold Morphing C->E High Adduct Ratio D->E IC50 < 10 µM

Integrated preliminary toxicological screening workflow for novel pyrazole candidates.

Conclusion and Future Perspectives

The pyrazole ring will remain a cornerstone of medicinal chemistry due to its excellent hydrogen-bonding capabilities and modular synthesis. However, treating toxicological screening as an afterthought leads to devastating late-stage clinical attrition. By integrating mechanistic assays—specifically GSH trapping for reactive metabolites and automated patch-clamp for hERG liability—early in the drug discovery pipeline, medicinal chemists can actively engineer out toxicophores. Scaffold morphing (e.g., shielding basic amines, reducing overall lipophilicity, or blocking sites of CYP oxidation with halogens) driven by these self-validating protocols ensures the development of safer, more efficacious therapeutics.

References

  • Characterization of Cytochrome P450-Mediated Bioactivation of a Compound Containing the Chemical Scaffold, 4,5-Dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide), to a Chemically Reactive p-Chlorophenyl Isocyanate Intermediate in Human Liver Microsomes.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.
  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes.
  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. VeriXiv.
  • Validation of a[3H]Astemizole Binding Assay in HEK293 Cells Expressing HERG K+ Channels. Journal of Pharmacological Sciences (J-Stage).

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Heterocyclic Scaffolding, Privileged Pharmacophores, and Transition Metal Catalysis Chemical Profile & Mechanistic Rationale 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Heterocyclic Scaffolding, Privileged Pharmacophores, and Transition Metal Catalysis

Chemical Profile & Mechanistic Rationale

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3) is a highly functionalized, electron-rich heterocyclic building block[1]. Its unique reactivity stems from the ortho-relationship between the C4-hydroxyl group and the C5-acetyl group on the pyrazole core. This structural motif is the pyrazole analog of ortho-hydroxyacetophenone, a classic precursor in organic synthesis.

From a mechanistic standpoint, this molecule offers dual activation pathways:

  • Carbon-Carbon Bond Formation: The C5-acetyl methyl group is highly enolizable. The electron-withdrawing nature of the adjacent pyrazole nitrogen, combined with intramolecular hydrogen bonding from the C4-OH, lowers the pKa of the acetyl protons, making it an excellent nucleophile for Claisen-Schmidt condensations.

  • Bidentate Chelation: The C4-hydroxyl (hard oxygen donor) and the C5-carbonyl oxygen form a geometrically perfect bidentate ( O,O′ ) ligand system. This allows for the formation of stable, six-membered chelate rings with transition metals, generating robust Lewis acid catalysts[2].

Application I: Synthesis of Pyrano[2,3-c]pyrazole Pharmacophores

Pyrano[2,3-c]pyrazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties[3]. The synthesis of these complex pyrazole derivatives often relies on tandem cyclization strategies[4]. Utilizing 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone allows for a highly efficient, two-step one-pot synthesis of these scaffolds.

Pathway A 1-(4-hydroxy-1,3-dimethyl -1H-pyrazol-5-yl)ethanone C Pyrazolyl Chalcone Intermediate A->C Base (KOH) EtOH, 80°C B Aryl Aldehyde (Ar-CHO) B->C Claisen-Schmidt D Pyrano[2,3-c]pyrazole Scaffold C->D Intramolecular Oxa-Michael Addition

Fig 1. Synthetic pathway from ortho-hydroxyacetyl pyrazole to pyrano[2,3-c]pyrazole scaffolds.

Protocol 1: One-Pot Synthesis of 6-Aryl-1,3-dimethyl-pyrano[2,3-c]pyrazol-4(1H)-one

Causality & Design: This protocol utilizes Potassium Hydroxide (KOH) in absolute ethanol. KOH is strong enough to generate the reactive dianion (deprotonating both the C4-OH and the C5-acetyl group) without degrading the pyrazole core. The subsequent acidification step is critical; it reprotonates the intermediate phenoxide-equivalent, driving the intramolecular oxa-Michael addition to close the pyran ring.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) in 10 mL of absolute ethanol.

  • Activation: Add KOH (2.0 mmol) portion-wise under continuous stirring at room temperature.

  • Condensation: Heat the reaction mixture to reflux (80°C) for 3 hours.

    • Self-Validation Check: The solution will transition from pale yellow to a deep orange/red hue, confirming the extended conjugation of the pyrazolyl chalcone intermediate.

  • Cyclization Trigger: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl dropwise until the solution reaches pH 5-6.

    • Self-Validation Check: A heavy precipitate will form immediately upon neutralization, indicating successful pyran ring closure and a decrease in solubility.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 × 5 mL), and recrystallize from hot ethanol.

  • Analytical Verification: Perform TLC (EtOAc:Hexane 1:2). The starting ketone ( Rf​≈0.4 ) should be completely consumed, replaced by a single, UV-active product spot ( Rf​≈0.6 ) that exhibits bright yellow fluorescence under 365 nm light.

Application II: Bidentate Ligand for Cu(II) Catalysis

Transition metal coordination compounds utilizing oxygen-donor ligands are highly efficient Lewis acid catalysts for multicomponent reactions (MCRs) and cross-coupling methodologies[2]. The O,O′ -donor pocket of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone forms a highly stable square-planar complex with Cu(II).

Coordination L Pyrazole Derivative (O,O'-donor Ligand) C Bis-chelate Cu(II) Complex (Square Planar) L->C Deprotonation of C4-OH by Acetate M Cu(OAc)2·H2O in MeOH M->C Coordination Cat Lewis Acid Catalyst (Cross-Coupling/MCRs) C->Cat Substrate Activation

Fig 2. Coordination of the pyrazole ligand to Cu(II) to form a robust Lewis acid catalyst.

Protocol 2: Synthesis of Bis[1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanonato]copper(II)

Causality & Design: Copper(II) acetate is specifically chosen over copper(II) chloride or sulfate. The acetate anion acts as a mild, internal base that deprotonates the C4-hydroxyl group during coordination, eliminating the need for external bases (like triethylamine) which could competitively bind to the metal center.

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (2.0 mmol) in 15 mL of warm methanol (40°C).

  • Metal Solvation: In a separate vial, dissolve Cu(OAc)2​⋅H2​O (1.0 mmol) in 10 mL of methanol.

  • Complexation: Add the Cu(II) solution dropwise to the ligand solution over 15 minutes under vigorous stirring.

    • Self-Validation Check: The dropwise addition prevents the kinetic trapping of polymeric species. The solution will immediately shift from a pale blue to a deep, opaque green, characteristic of a square-planar Cu(O,O)2​ coordination sphere.

  • Maturation: Stir the mixture at room temperature for 2 hours to ensure thermodynamic equilibration.

  • Crystallization: Concentrate the solvent in vacuo to approximately 5 mL and chill at 4°C overnight.

  • Isolation: Filter the resulting dark green microcrystals, wash with cold diethyl ether (2 × 5 mL) to remove unreacted ligand, and dry under high vacuum.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Claisen-Schmidt condensation step for the synthesis of the pyrano[2,3-c]pyrazole scaffold (Protocol 1). Data demonstrates the critical nature of base selection and thermal activation.

Table 1: Optimization of Claisen-Schmidt Condensation (Model Reaction with Benzaldehyde)

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Isolated Yield (%)
1NaOH (1.5)Methanol251245
2KOH (1.5)Ethanol25868
3 KOH (2.0) Ethanol 80 (Reflux) 3 89
4Piperidine (0.2)Toluene110 (Reflux)2435
5 Ba(OH)2​ (1.0)Ethanol80 (Reflux)572

Note: Entry 3 represents the optimized conditions utilized in Protocol 1, providing the highest yield in the shortest reaction time while maintaining a clean impurity profile.

References

  • Ethanone, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)- — Chemical Substance Information . NextSDS.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journal of Organic Chemistry.

  • Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds . Nanoparticles in Green Organic Synthesis.

  • Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst . ACS Omega.

Sources

Application

Application Notes and Protocols: In Vitro Profiling of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Authored by: Your Senior Application Scientist Introduction: The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antica...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides a comprehensive guide for the initial in vitro characterization of a specific pyrazole derivative, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. The proposed experimental workflow is designed to first assess its cytotoxic potential against cancerous cell lines and then to elucidate its potential mechanism of action.

The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for the evaluation of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this pyrazole compound.

Part 1: Initial Cytotoxicity Screening

The first step in characterizing a novel compound with potential anticancer activity is to determine its effect on cell viability across a panel of cancer cell lines. This provides a broad overview of its potency and selectivity.

Cell Line Selection

A diverse panel of human cancer cell lines is recommended to identify potential tissue-specific effects. The following are suggested based on their common use in anticancer drug screening:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • A549: Human lung carcinoma

  • DU145: Human prostate carcinoma

  • HCT-116: Human colon carcinoma

Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF), is crucial to assess for general cytotoxicity and to determine a preliminary therapeutic window.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM) of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanoneIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
DU145Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
HDFExperimental ValueExperimental Value

Part 2: Mechanistic Elucidation

Based on the known biological activities of pyrazole derivatives, several key cellular pathways are likely targets. The following experiments are designed to investigate these potential mechanisms.

Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing programmed cell death (apoptosis).

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Expected Outcome: An increase in the percentage of Annexin V-positive cells would indicate the induction of apoptosis.

To further confirm apoptosis and to begin to delineate the pathway, the expression levels of key apoptosis-regulating proteins should be examined.

Protocol:

  • Protein Extraction: Treat cells as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and PARP. Use an antibody against β-actin as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Data Interpretation: A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with increased levels of cleaved Caspase-3 and cleaved PARP, would strongly suggest apoptosis induction.

Cell Cycle Analysis

Many anticancer agents function by arresting the cell cycle at specific checkpoints.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours and harvest as described previously.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would indicate cell cycle arrest.

Investigation of Potential Molecular Targets

Given the prevalence of kinase inhibition and tubulin disruption as mechanisms of action for pyrazole-based compounds, these are logical starting points for target identification.[4][5]

A broad kinase screening panel can provide valuable information about the compound's specificity.

Workflow:

G Compound 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone KinasePanel Commercial Kinase Screening Panel (e.g., EGFR, VEGFR, CDK2) Compound->KinasePanel Test Compound Assay In Vitro Kinase Assay (e.g., ADP-Glo™) KinasePanel->Assay Data Determine IC50 for Inhibited Kinases Assay->Data

Protocol:

  • Assay Setup: Utilize a commercial kinase assay platform (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and varying concentrations of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

  • Detection: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate IC50 values for any inhibited kinases.

Some pyrazole derivatives have been shown to interfere with microtubule dynamics.[5][6]

Protocol:

  • Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

  • Reaction: In a 96-well plate, combine tubulin, a polymerization buffer, and the test compound or controls (paclitaxel as a polymerization promoter, nocodazole as an inhibitor).

  • Measurement: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance corresponds to tubulin polymerization.

Data Interpretation: Inhibition of the increase in absorbance compared to the vehicle control would suggest that the compound inhibits tubulin polymerization.

Signaling Pathway Visualization:

G

Part 3: Secondary Validation and Follow-up Studies

Reactive Oxygen Species (ROS) Detection

Some pyrazole-based compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[6]

Protocol (DCFDA Assay):

  • Cell Treatment: Treat cells with the compound at various concentrations for a shorter time course (e.g., 1-6 hours).

  • Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader or flow cytometer.

Data Interpretation: An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

The experimental design detailed in this application note provides a robust framework for the initial in vitro characterization of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. By systematically evaluating its cytotoxicity, effects on apoptosis and the cell cycle, and its potential molecular targets, researchers can gain significant insight into its therapeutic potential. The data generated from these assays will be critical in guiding further preclinical development of this compound.

References

  • Taylor & Francis. (2024, May 20). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]

  • PubMed. (2025, June 16). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. [Link]

  • RSC Publishing. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. [Link]

  • JETIR.org. Synthesis, characterization and biological evaluation of pyrazole containing benzophenones derivatives. [Link]

  • PubMed. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. [Link]

  • Bentham Science Publishers. (2012, September 1). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. [Link]

  • PubMed. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. [Link]

  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular docking studies of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives as potential tubulin assembling inhibitors. [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PMC. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ResearchGate. Proposed mechanism for the formation of pyrazole‐ethanone. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • NextSDS. Ethanone, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)-. [Link]

  • Bentham Science Publishers. A Comprehensive Review on Recent Developments in the Field of Biological Applications of Potent Pyrazolines Derived from Chalcone Precursors. [Link]

  • PMC. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. [Link]

  • Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

Method

Large-Scale Synthesis of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone: A Scalable 5-Step Process

Mechanistic Rationale & Synthetic Strategy Pyrazoles are highly privileged pharmacophores in modern drug development. The target molecule, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone , presents a densely functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Synthetic Strategy

Pyrazoles are highly privileged pharmacophores in modern drug development. The target molecule, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone , presents a densely functionalized core requiring precise regiocontrol during synthesis. Direct electrophilic substitution or functionalization of the pyrazole ring often yields inseparable regioisomeric mixtures or suffers from over-oxidation.

To ensure a self-validating and highly scalable process, we have designed a 5-step continuous/batch workflow that leverages the inherent electronic properties of the pyrazole ring:

  • Regioselective Formylation : Vilsmeier-Haack formylation targets the highly activated C4 position, driven by the resonance contribution of the N1 lone pair.

  • Baeyer-Villiger Oxidation : Direct hydroxylation of pyrazoles is prone to oxidative degradation. Instead, oxidation of the C4-aldehyde yields a formate ester intermediate, which is cleanly hydrolyzed to the 4-hydroxyl group[1].

  • Steric Shielding (Protection) : The C4-hydroxyl is protected as a Triisopropylsilyl (TIPS) ether. The massive steric bulk of the TIPS group is critical to prevent premature cleavage during subsequent strongly basic conditions.

  • Thermodynamic C5-Lithiation & Acylation : Directed ortho-lithiation of 1-methylpyrazoles is subject to competing kinetic (N-methyl deprotonation) and thermodynamic (C5 deprotonation) pathways. By equilibrating the reaction at -20 °C, the system thermodynamically funnels to the C5-lithio species[2]. Subsequent trapping with a Weinreb amide (N-methoxy-N-methylacetamide) forms a stable chelated tetrahedral intermediate, strictly preventing the over-addition of the organolithium reagent[3].

  • Fluoride-Mediated Deprotection : Quantitative removal of the TIPS group is driven by the high bond dissociation energy of the newly formed Si-F bond.

Process Workflow

G SM 1,3-Dimethyl-1H-pyrazole (Starting Material) Step1 Step 1: Vilsmeier-Haack Formylation (POCl3, DMF, 90 °C) SM->Step1 Int1 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde Step1->Int1 Step2 Step 2: Baeyer-Villiger & Hydrolysis (mCPBA; then NaOH/MeOH) Int1->Step2 Int2 4-Hydroxy-1,3-dimethyl-1H-pyrazole Step2->Int2 Step3 Step 3: Hydroxyl Protection (TIPSCl, Imidazole, DMF) Int2->Step3 Int3 4-(TIPS-oxy)-1,3-dimethyl-1H-pyrazole Step3->Int3 Step4 Step 4: C5-Lithiation & Acylation (n-BuLi, Weinreb Amide, THF) Int3->Step4 Int4 1-(4-(TIPS-oxy)-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Step4->Int4 Step5 Step 5: Deprotection & Isolation (TBAF, THF; Recrystallization) Int4->Step5 Product 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Final Product) Step5->Product

Workflow for the 5-step synthesis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Step-by-Step Protocols

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • Causality : The Vilsmeier reagent (chloromethyleneiminium ion) acts as a soft electrophile, exclusively attacking the highly nucleophilic C4 position of the pyrazole ring.

  • Procedure :

    • Charge a dry reactor with anhydrous DMF (3.0 eq) and cool to 0 °C under N₂.

    • Add POCl₃ (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Stir the Vilsmeier complex for 30 minutes, then add 1,3-dimethyl-1H-pyrazole (1.0 eq) dropwise.

    • Heat the reaction mixture to 90 °C for 4 hours.

    • Cool to 0 °C and carefully quench with 20% aqueous NaOH until pH 9 is reached.

    • Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate to yield the intermediate aldehyde.

Step 2: Synthesis of 4-Hydroxy-1,3-dimethyl-1H-pyrazole
  • Causality : Baeyer-Villiger oxidation is utilized because the electron-rich pyrazole ring possesses a higher migratory aptitude than hydride, cleanly forming the formate ester without degrading the heterocyclic core[1].

  • Procedure :

    • Dissolve the aldehyde (1.0 eq) in anhydrous DCM at 0 °C.

    • Add m-CPBA (1.2 eq, 77% max) in portions. Stir at room temperature for 12 hours.

    • Quench with saturated aqueous Na₂S₂O₃ and wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Concentrate the organic layer.

    • Dissolve the crude formate ester in MeOH and add 10% aqueous NaOH (2.0 eq). Stir for 2 hours at room temperature to drive complete hydrolysis.

    • Neutralize to pH 7 with 1M HCl, extract with EtOAc, dry, and concentrate.

Step 3: Synthesis of 4-(Triisopropylsilyloxy)-1,3-dimethyl-1H-pyrazole
  • Causality : The TIPS group is strictly required over smaller silyl ethers (like TBS) to provide absolute steric shielding against the highly nucleophilic n-BuLi used in the subsequent step.

  • Procedure :

    • Dissolve the 4-hydroxy intermediate (1.0 eq) in anhydrous DMF at 0 °C.

    • Add Imidazole (2.0 eq) followed by dropwise addition of TIPSCl (1.2 eq).

    • Stir at room temperature for 6 hours.

    • Quench with ice water and extract with hexanes/EtOAc (4:1) to selectively partition the highly lipophilic product. Wash extensively with water to remove DMF.

Step 4: Synthesis of 1-(4-(Triisopropylsilyloxy)-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
  • Causality : Lithiation of 1-methylpyrazoles initially occurs kinetically at the N-methyl group. Warming the reaction to -20 °C allows for thermodynamic equilibration, shifting the lithium to the more stable C5 position[2]. The Weinreb amide prevents tertiary alcohol formation by forming a stable chelate[3].

  • Procedure :

    • Dissolve the TIPS-protected pyrazole (1.0 eq) in anhydrous THF and cool to -78 °C under strictly anhydrous N₂.

    • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise.

    • Stir at -78 °C for 30 minutes, then warm to -20 °C for 1 hour to ensure complete thermodynamic equilibration to the C5-lithio species.

    • Recool the mixture to -78 °C and add N-methoxy-N-methylacetamide (Weinreb amide, 1.2 eq) neat.

    • Allow the reaction to slowly warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Step 5: Deprotection to 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone
  • Causality : The hard-soft acid-base (HSAB) principle dictates that the hard fluoride ion will selectively attack the hard silicon atom, cleanly releasing the pyrazolate anion.

  • Procedure :

    • Dissolve the acylated intermediate (1.0 eq) in THF at 0 °C.

    • Add TBAF (1.1 eq, 1.0 M in THF) dropwise. Stir for 1 hour.

    • Quench with water, extract with EtOAc, and wash with brine.

    • Concentrate and recrystallize the crude product from EtOH/H₂O to remove silanol byproducts and achieve >99.5% purity.

Process Analytical Technology (PAT) & Quality Control

To ensure a self-validating system, in-process controls (IPCs) and critical process parameters (CPPs) must be strictly monitored.

StageIntermediate / ProductTarget Yield (%)Min. Purity (HPLC %a/a)Critical Process Parameter (CPP) & Quality Control
1 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde85–90> 95.0Exotherm control during POCl₃ addition (T < 10 °C).
2 4-Hydroxy-1,3-dimethyl-1H-pyrazole75–80> 98.0Complete hydrolysis of the formate ester (IPC via LC-MS).
3 4-(TIPS-oxy)-1,3-dimethyl-1H-pyrazole90–95> 97.0Strict exclusion of water to prevent TIPSCl degradation.
4 1-(4-(TIPS-oxy)-1,3-dimethyl-1H-pyrazol-5-yl)ethanone70–75> 98.0Equilibration at -20 °C for 1 h to ensure C5-lithiation.
5 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone85–90> 99.5Complete clearance of TIPS-F/silanol during crystallization.

References

  • Ichikawa, H., Watanabe, R., Fujino, Y., & Usami, Y. (2011). "Divergent synthesis of withasomnines via synthesis of 4-hydroxy-1H-pyrazoles and Claisen rearrangement of their 4-O-allylethers." Tetrahedron Letters, 52(34), 4448-4451. 1

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P.-O. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4(7), 1261-1267. 2

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis and scale-up of 1-(4-hydroxy-1,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with optimizing the synthesis and scale-up of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3).

Synthesizing highly functionalized 4-hydroxypyrazoles presents unique chemoselectivity challenges. The electron-rich nature of the pyrazole core, combined with the reactive C5-acetyl group and the acidity of the C4-hydroxyl, requires precise control over reaction kinetics, thermodynamics, and workup conditions.

Mechanistic Workflows for C4-Hydroxylation

To install the C4-hydroxyl group onto the 1,3-dimethyl-1H-pyrazol-5-yl core, two primary synthetic pathways are utilized in process chemistry: Pathway A (Borylation-Oxidation) and Pathway B (Halogenation-Coupling) .

SynthesisWorkflow Start 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone Borylation C4-Borylation (B2pin2, Ir-cat) Start->Borylation Iodination C4-Iodination (NIS, MeCN) Start->Iodination BoronicEster 4-Bpin Intermediate Borylation->BoronicEster Oxidation Oxidation (H2O2, NaOH, 0°C) BoronicEster->Oxidation Final 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Oxidation->Final IodoIntermediate 4-Iodo Intermediate Iodination->IodoIntermediate CuCatalysis CuI-Catalyzed Hydroxylation (CuI, Ligand, KOH) IodoIntermediate->CuCatalysis CuCatalysis->Final

Synthetic pathways for C4-hydroxylation of 1,3-dimethyl-1H-pyrazol-5-yl derivatives.

Troubleshooting & FAQs

Q1: During the initial pyrazole core formation using methylhydrazine and a 1,3-dicarbonyl, I am observing an inseparable mixture of 1,3-dimethyl and 1,5-dimethyl isomers. How can I drive regioselectivity? A: This is a classic thermodynamic vs. kinetic control issue. According to 1 [1], the condensation of methylhydrazine with unsymmetrical 1,3-diketones often yields mixtures. Causality: The terminal nitrogen ( NH2​ ) of methylhydrazine is more nucleophilic than the internal nitrogen ( NH−CH3​ ). To favor the 1,3-dimethyl isomer, perform the cyclization under strict kinetic control (slow addition at -78 °C in a non-polar solvent like toluene). Alternatively, construct the core via a regioselective (3+2) cycloaddition using a diazoalkane and an alkyne, which bypasses the hydrazine ambiguity entirely.

Q2: My C4-hydroxylation via the boronic ester intermediate (Pathway A) suffers from low yields and significant impurity formation. What is going wrong? A: The primary culprit is over-oxidation and side-reactions involving the C5-acetyl group. As detailed in standard 2 [2], hydrogen peroxide in the presence of NaOH can trigger a Baeyer-Villiger oxidation of the C5-ethanone to an acetate ester if the temperature exceeds 5 °C. Causality: The perhydroxyl anion ( HOO− ) can attack either the boron atom (desired) or the carbonyl carbon (undesired). Keeping the temperature strictly at 0 °C thermodynamically favors the 1,2-migration of the pyrazole carbon from boron to oxygen, suppressing the Baeyer-Villiger migration.

Q3: I am trying the CuI-catalyzed route (Pathway B) from the 4-iodo intermediate, but conversion stalls at 40%. How can I push this to completion? A: The C-O cross-coupling on electron-rich pyrazoles is notoriously sluggish. Direct hydroxylation of 4-iodopyrazoles is hindered by the strong C-I bond, which slows down oxidative addition. Causality: As demonstrated in 3 [3], utilizing a highly electron-donating ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline increases the electron density on the copper center, thereby facilitating the oxidative addition. Transitioning to microwave irradiation (130 °C for 1 h) will overcome the activation energy barrier without causing the thermal degradation seen in prolonged conventional heating.

Q4: My reaction shows complete conversion on TLC, but my isolated yield after extraction is extremely low. Where is my product? A: Your product is likely trapped in the aqueous waste. 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone contains a highly acidic C4-hydroxyl group. The electron-withdrawing C5-acetyl group further lowers its pKa (typically ~8.0–8.5). Solution: If your aqueous workup is alkaline (e.g., using NaHCO3​ or NaOH), the product will ionize into a water-soluble phenoxide-like anion. You must strictly acidify the aqueous layer to pH 3–4 using 1M HCl prior to extraction with dichloromethane or ethyl acetate.

Quantitative Data: Condition Optimization

The following table summarizes the impact of reaction parameters on the yield and purity of the C4-hydroxylation step, validating the necessity of strict parameter control.

MethodReagents & CatalystTemp (°C)Reaction TimeYield (%)Primary Impurity Observed
Boronic Oxidation (Standard) 30% H2​O2​ , 2M NaOH252 h45C5-Acetate (Baeyer-Villiger)
Boronic Oxidation (Optimized) 30% H2​O2​ , 2M NaOH0 50 min 82 Unreacted Bpin (<5%)
CuI-Catalysis (Unliganded) CuI (20 mol%), KOH, H2​O 10012 h<10De-iodinated pyrazole
CuI-Catalysis (Liganded) CuI (20 mol%), Me4​ -Phen130 (MW)1 h76Pyrazole dimer

Validated Experimental Protocols

Protocol A: Oxidation of 4-Bpin Intermediate (Pathway A)

This protocol utilizes the boronic ester intermediate to install the hydroxyl group while preserving the C5-acetyl moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl)ethanone (5.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

  • Reagent Addition: Add NaOH (2M in H2​O , 2.5 mL, 5.0 mmol) dropwise over 2 minutes. Immediately follow with the dropwise addition of H2​O2​ (30% in H2​O , 510 μL, 5.0 mmol) using a syringe pump over 5 minutes to prevent exothermic spiking.

  • Reaction: Stir the mixture for 3 minutes at 0 °C, then remove the ice bath. Allow the reaction to warm to room temperature and stir for exactly 50 minutes.

  • Self-Validation Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 1:1, UV 254 nm). The reaction is complete and self-validated when the non-polar Bpin spot (Rf ~0.6) is completely replaced by the highly polar, UV-active 4-hydroxypyrazole spot (Rf ~0.2).

  • Workup (Critical): Dilute the mixture with H2​O (20 mL). Crucial step: Acidify the aqueous layer with 2N HCl until the pH reaches 3.0.

  • Extraction: Extract the acidified aqueous layer four times with DCM (50 mL) and four times with a DCM/Isopropanol mixture (4:1, 50 mL) to ensure complete recovery of the polar product.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target compound.

Protocol B: C4-Iodination of the Pyrazole Core (Pre-Pathway B)

Electrophilic aromatic substitution occurs exclusively at C4 due to the electron-donating effects of the N1 and C3 methyl groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(1,3-dimethyl-1H-pyrazol-5-yl)ethanone (10.0 mmol) in anhydrous acetonitrile (20 mL).

  • Halogenation: Add N-Iodosuccinimide (NIS) (10.5 mmol) in a single portion. Shield the flask from direct light using aluminum foil.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when the solution shifts from a deep iodine color to pale yellow, and TLC (Hexane:EtOAc 3:1) shows the complete disappearance of the starting material (Rf 0.5) to form the more polar iodo-intermediate (Rf 0.35).

  • Workup: Quench with saturated aqueous Na2​S2​O3​ (10 mL) to destroy unreacted iodine species, extract with EtOAc, wash with brine, dry, and concentrate.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, analytical chemists, and drug development professionals in optimizing the synthesis of 1-(4-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to assist researchers, analytical chemists, and drug development professionals in optimizing the synthesis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (commonly referred to as 5-acetyl-4-hydroxy-1,3-dimethylpyrazole).

This molecule is a critical analytical derivative used to quantify pronyl-lysine—a chemopreventive protein modification found in Maillard reaction products (melanoidins) that exhibits potent in vitro antioxidative and phase I/II enzyme modulating activities . The synthesis relies on the condensation of methylhydrazine with a pyrrolinone reductone precursor. Below, you will find mechanistic insights, causality-driven troubleshooting, and self-validating protocols to ensure peak experimental integrity.

I. Frequently Asked Questions: Mechanistic Insights

Q: Why do I observe two distinct product peaks during HPLC purification instead of a single product? A: This is a classic regioselectivity phenomenon inherent to the condensation of an unsymmetrical hydrazine (methylhydrazine) with an unsymmetrical dicarbonyl precursor. The reaction reliably yields a 3:1 ratio of structural isomers . The terminal NH2​ of methylhydrazine is less sterically hindered and initially more nucleophilic than the internal NH−CH3​ group. This dictates the preferred cyclization pathway, forming the desired 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone as the major product (~48% yield). The minor pathway results from the alternative attack orientation, yielding the side product 1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone (~16% yield) .

G cluster_0 Reactants cluster_1 Isomeric Products (3:1 Ratio) R1 Pyrrolinone Reductone Cond Condensation (pH 4.0, Reflux) R1->Cond R2 Methylhydrazine R2->Cond P1 1-(4-hydroxy-1,3-dimethyl- 1H-pyrazol-5-yl)ethanone (Major) Cond->P1 Preferred Pathway P2 1-(4-hydroxy-1,5-dimethyl- 1H-pyrazol-3-yl)ethanone (Minor) Cond->P2 Minor Pathway

Fig 1: Regioselective condensation pathway yielding major and minor pyrazole isomers.

Q: Why must the reaction pH be strictly maintained at exactly 4.0? A: Causality in pH control is the most critical variable in this workflow. At pH 4.0, the carbonyl groups of the pronyl-glycine precursor are sufficiently activated by protonation to facilitate nucleophilic attack. However, the pH is not so low that it completely protonates the methylhydrazine ( pKa​≈7.9 ). If the pH drops below 3.0, the hydrazine becomes fully protonated and non-nucleophilic, stalling the reaction. Conversely, if the pH is too basic, the reductone precursor will undergo alkaline degradation before condensation can occur.

II. Troubleshooting Guide: Analytical & Synthetic Issues

Issue 1: Low Yield of the Major Isomer (<40%)
  • Root Cause: Incorrect temperature profile or prolonged reaction times. The highly reactive pyrrolinone reductone intermediate is thermodynamically sensitive.

  • Solution: The condensation must be strictly refluxed for exactly 5 minutes . Prolonged heating leads to thermodynamic equilibration and degradation. Ensure rapid cooling and immediate neutralization with 1 mmol/L NaOH to quench the reaction.

Issue 2: Ambiguity in Differentiating Isomers Post-Purification
  • Root Cause: Both isomers share the exact same mass and similar polarities, leading to ambiguous standard MS/NMR interpretation if causality is not understood.

  • Solution (Self-Validating System): Rely on two specific structural phenomena to validate your isolated fractions:

    • NMR Steric Compression: In the minor isomer (1,5-dimethyl), the N1−CH3​ and C5−CH3​ groups are forced into close proximity. This severe van der Waals steric compression deshields the protons, pushing the N1−CH3​ signal downfield to δ 4.04 ppm. In the major isomer, this clash is absent, keeping the shift at δ 3.78 ppm.

    • GC/MS Hydrogen Bonding: In the minor isomer, the 3-acetyl group is adjacent to the 4-hydroxyl group with no steric hindrance from the bare N2 atom, allowing for a strong, coplanar intramolecular hydrogen bond. This highly stabilizes the molecular ion, making m/z 154 the base peak (100%). In the major isomer, steric clash from the N1−CH3​ twists the 5-acetyl group out of plane, preventing H-bonding and causing rapid fragmentation to m/z 56 .

III. Quantitative Data: Isomer Differentiation

Use the following self-validating analytical table to confirm the identity of your isolated fractions.

Analytical ParameterMajor Isomer (Target)Minor Isomer (Side Product)
IUPAC Name 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone
Common Nomenclature 5-acetyl-4-hydroxy-1,3-dimethylpyrazole3-acetyl-4-hydroxy-1,5-dimethylpyrazole
Yield Ratio 3 Parts (~48% total yield)1 Part (~16% total yield)
1 H NMR ( N−CH3​ shift) δ 3.78 (s, 3H) δ 4.04 (s, 3H)
1 H NMR ( C−CH3​ shift) δ 2.20 (s, 3H) δ 2.20 (s, 3H)
1 H NMR (Acetyl shift) δ 2.52 (s, 3H) δ 2.56 (s, 3H)
GC/MS Base Peak m/z 56 (100%)m/z 154 (100%)
GC/MS Molecular Ion m/z 154 (78%)m/z 154 (100%)

IV. Standard Operating Procedure (SOP)

Follow this step-by-step methodology for the synthesis and isolation of the target compound.

Step 1: Acidification & Activation Prepare a solution of methylhydrazine (1.5 mmol) in absolute ethanol (5 mL). Carefully adjust the solution to exactly pH 4.0 using concentrated hydrochloric acid dropwise under continuous stirring.

Step 2: Precursor Addition Add the pyrrolinone reductone precursor (e.g., pronyl-glycine, 1.0 mmol) to the acidified methylhydrazine solution.

Step 3: Thermal Condensation Immediately transfer the mixture to a pre-heated oil bath and reflux for exactly 5 minutes . Do not exceed this time limit.

Step 4: Quenching & Neutralization Remove the flask from heat and rapidly cool it in an ice bath. Neutralize the solution by adding aqueous sodium hydroxide (1 mmol/L) until the pH reaches 7.0. Concentrate the neutralized solution under reduced pressure.

Step 5: Semipreparative HPLC Purification Inject the concentrate onto a semipreparative RP-18 HPLC column. Monitor the effluent at λ = 360 nm. You will observe two distinct peaks eluting in a 3:1 ratio.

Step 6: Isolation & Lyophilization Collect the effluents corresponding to the two peaks separately. Freeze-dry the collected fractions to afford the major reaction product (1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone) and the trace minor compound in >99% purity.

Workflow Step1 1. Acidification Adjust Methylhydrazine in EtOH to pH 4 (HCl) Step2 2. Precursor Addition Add Pronyl-glycine (1 mmol) Step1->Step2 Step3 3. Thermal Condensation Reflux mixture for exactly 5 minutes Step2->Step3 Step4 4. Quenching Neutralize with 1 mmol/L NaOH Step3->Step4 Step5 5. Purification Semipreparative RP-18 HPLC separation Step4->Step5 Step6 6. Isolation Freeze-dry effluents to yield pure isomers Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the pyrazole.

V. References

  • Lindenmeier, M., Faist, V., & Hofmann, T. (2002). Structural and Functional Characterization of Pronyl-lysine, a Novel Protein Modification in Bread Crust Melanoidins Showing in Vitro Antioxidative and Phase I/II Enzyme Modulating Activity. Journal of Agricultural and Food Chemistry - ACS Publications, 50(24), 6997-7006.[Link]

Troubleshooting

Technical Support Center: Stability Troubleshooting for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Welcome to the Advanced Troubleshooting Guide. As researchers and drug development professionals, working with highly functionalized heterocycles requires a deep understanding of their physical chemistry. 1-(4-hydroxy-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. As researchers and drug development professionals, working with highly functionalized heterocycles requires a deep understanding of their physical chemistry. 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone presents unique stability challenges due to the interplay between its electron-rich 4-hydroxypyrazole core and the adjacent 5-acetyl group.

This guide is designed to move beyond basic handling instructions by explaining the causality behind the compound's behavior, allowing you to design self-validating experimental workflows.

Mechanistic Overview: The Causality of Instability

To troubleshoot stability issues, we must first understand the molecule's thermodynamic and kinetic vulnerabilities:

  • Oxidative Susceptibility: The 4-hydroxypyrazole core is highly susceptible to oxidation by reactive oxygen species (ROS) and trace transition metals, often acting as a potent radical scavenger (1)[1].

  • pH-Dependent Electron Density: In aqueous environments, particularly at elevated pH, the 4-hydroxyl group can deprotonate. This drastically increases the electron density on the pyrazole ring, accelerating oxidative degradation—a phenomenon well-documented in the environmental oxidation of pyrazoles (2)[2].

  • Solvent-Mediated Tautomerism: The presence of the 5-acetyl group adjacent to the 4-hydroxyl group introduces complex tautomeric versatility. Similar to 4-acylpyrazolones, these compounds can exist in multiple tautomeric states (OH, NH, CH forms) whose equilibrium is heavily dictated by solvent polarity and concentration (3)[3]. In non-polar solvents, a strong intramolecular hydrogen bond stabilizes the enol (OH) form. Polar aprotic solvents disrupt this bond, exposing the molecule to degradation.

Diagnostic FAQs & Troubleshooting

Q1: My stock solution in aqueous buffer (pH 7.4) turns yellow/brown after 24 hours. What is happening? A1: The color change indicates the formation of a pyrazole-4,5-dione derivative via oxidative degradation. At physiological pH, a fraction of the 4-hydroxyl group is deprotonated. Trace metals (like Fe³⁺ or Cu²⁺) in your buffer catalyze the transfer of electrons from the electron-rich pyrazole ring to dissolved oxygen. Solution: Shift to a slightly acidic buffer (pH 4.5) if your assay permits, and add a chelator like EDTA.

Q2: I observe multiple peaks or peak broadening in my NMR/HPLC when using DMSO, but only a single sharp peak in Chloroform. Is the compound degrading? A2: Not necessarily. This is a classic symptom of solvent-induced tautomerism. In CDCl₃, the intramolecular hydrogen bond between the 4-OH and the 5-acetyl carbonyl oxygen locks the molecule into a single, stable enol conformation. DMSO, being a strong hydrogen-bond acceptor, competes for the 4-OH proton, disrupting the intramolecular bond and causing the molecule to equilibrate between multiple tautomeric forms on the NMR timescale.

Q3: We are seeing inconsistent IC₅₀ values in our cell-based assays over a 48-hour incubation. How can we fix this? A3: The compound is likely degrading in the cell culture media due to dissolved oxygen and trace metals in the serum. Because 4-hydroxypyrazoles can act as radical scavengers[1], the effective concentration of your intact pharmacophore is dropping. Solution: Prepare fresh stocks immediately before dosing, and run a parallel stability-indicating LC-MS assay on the media to quantify the exact exposure concentration over the 48-hour window.

Quantitative Stability Data

The following metrics represent baseline stability profiles to guide your experimental design.

Solvent SystemStorage TempEstimated Half-Life (t₁/₂)Primary Degradation MechanismRecommended Additive
Aqueous Buffer (pH 7.4)25°C< 24 hoursBase-catalyzed oxidation1 mM EDTA, 0.1% Ascorbic Acid
Aqueous Buffer (pH 4.0)25°C> 7 daysAcid-catalyzed hydrolysis (slow)None
DMSO (100%)25°C3-5 daysDisrupted H-bonding / OxidationPurge with Argon
Methanol / Acetonitrile4°C> 30 daysStable (Intramolecular H-bond intact)None

Validated Experimental Protocols

To ensure reproducibility, your analytical workflows must be self-validating. Use the following protocols to prepare stable stocks and validate your detection methods.

Protocol A: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Causality: Removing dissolved oxygen and chelating trace metals physically prevents the radical-mediated oxidation pathway.

  • Solvent Degassing: Boil HPLC-grade water for 10 minutes. Immediately transfer to a sealed vessel and sparge with ultra-pure Argon gas for 30 minutes while cooling to room temperature.

  • Buffer Preparation: Prepare a 50 mM Citrate buffer at pH 4.5 using the degassed water. Add 1 mM EDTA to chelate trace transition metals that catalyze pyrazole oxidation.

  • Dissolution: Weigh the 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone powder in a glove box or under a steady argon stream. Dissolve in the degassed buffer to a final concentration of 10 mM.

  • Storage: Aliquot the solution into amber glass vials (to prevent UV-induced radical formation) purged with argon. Seal with PTFE-lined caps and store at -80°C.

Protocol B: Forced Degradation Assay (Stability-Indicating Method)

Causality: Before running biological assays, you must prove your HPLC/LC-MS method can successfully separate the intact parent compound from its degradation products. This protocol intentionally forces degradation to validate the method's resolving power.

  • Baseline Sampling: Prepare a 1 mg/mL solution of the compound in 50% Acetonitrile / 50% Water. Analyze immediately via LC-MS (UV λmax ~240-260 nm) to establish baseline purity and retention time.

  • Oxidative Stress: Add 3% H₂O₂ (final concentration) to a 1 mL aliquot. Incubate at 40°C for 4 hours.

  • pH Stress: To two separate 1 mL aliquots, add 0.1 N HCl (acid stress) and 0.1 N NaOH (base stress). Incubate at 40°C for 24 hours. Neutralize both samples prior to injection.

  • Analysis & Validation: Quench the reactions and analyze via LC-MS. You must observe a baseline resolution between the parent peak and the +16 Da mass shift peak (characteristic of pyrazole ring oxidation)[2]. If the peaks co-elute, adjust your mobile phase gradient before proceeding with actual study samples.

Pathway Visualizations

G A 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Solid State) B Non-Polar Solvents (e.g., CDCl3, Toluene) A->B C Polar Aprotic Solvents (e.g., DMSO, DMF) A->C D Aqueous Buffers (pH > 7.5) A->D E Intramolecular H-Bonding (Stabilized Enol Form) B->E Favors F Disrupted H-Bonding (Tautomeric Shifts) C->F Competes G Deprotonation & Oxidation (High Degradation Risk) D->G Triggers

Solvent-dependent structural dynamics and stability pathways of the pyrazole derivative.

G A Intact 4-Hydroxypyrazole Core C Radical Intermediate (C4-O•) A->C Oxidation by ROS B Trace Metals (Fe3+, Cu2+) Dissolved O2 / ROS B->C Catalyzes D Pyrazole-4,5-dione Derivative (Colored Degradant) C->D Further Oxidation E Ring Cleavage Products (Loss of Pharmacophore) D->E Hydrolysis

Proposed oxidative degradation pathway of 4-hydroxypyrazoles catalyzed by trace metals and ROS.

References

  • [1] Clews et al. Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Source: PubMed / NIH. 1

  • [2] von Gunten et al. Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Source: Environmental Science: Water Research & Technology (RSC Publishing).2

  • [3] Caruso et al. On the Capability of Oxidovanadium(IV) Derivatives to Act as All-Around Catalytic Promoters Since the Prebiotic World. Source: MDPI.3

Sources

Optimization

Technical Support Center: NMR Troubleshooting Guide for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with heavily substituted heterocyclic systems. 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with heavily substituted heterocyclic systems. 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a deceptively simple molecule (C₇H₁₀N₂O₂) that presents a unique analytical challenge: it contains zero ring protons . Every carbon on the pyrazole ring is quaternary.

Consequently, your ¹H NMR spectrum will only show methyl singlets and an exchangeable hydroxyl proton, while your ¹³C NMR spectrum is highly susceptible to relaxation artifacts. This guide is designed to explain the physical causality behind these anomalies and provide self-validating protocols to resolve them.

The Baseline: Expected NMR Profile

Before troubleshooting, we must establish the quantitative baseline. Because all ring carbons are fully substituted, chemical shift and multiplicity are your primary diagnostic tools.

NucleusPositionExpected Shift (ppm)MultiplicityDiagnostic Causality
¹HN1-CH₃3.70 - 3.90Singlet (3H)Most downfield methyl due to direct attachment to the electronegative N1 atom.
¹HC5-C(=O)CH₃2.40 - 2.60Singlet (3H)Typical alpha-carbonyl region; heavily influenced by C5 rotation.
¹HC3-CH₃2.10 - 2.30Singlet (3H)Standard heteroaromatic/allylic methyl shift.
¹HC4-OH8.50 - 11.50Broad Singlet (1H)Highly variable. Strongly deshielded if intramolecular H-bond to C5=O is intact.
¹³CC=O (Acetyl)190.0 - 195.0QuaternaryExtreme downfield shift; subject to long T₁ relaxation.
¹³CC4 (C-OH)135.0 - 145.0QuaternaryDeshielded by the directly attached electronegative oxygen.
¹³CC3 & C5125.0 - 150.0QuaternaryC3 is typically downfield of C5, but 2D NMR is required for proof.
¹³CN1-CH₃35.0 - 40.0PrimaryDistinctly separated from the other methyl carbons.
¹³CAcetyl-CH₃25.0 - 30.0PrimaryAlpha-carbonyl carbon range.
¹³CC3-CH₃10.0 - 15.0PrimaryHighly shielded heteroaromatic methyl carbon.
Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my C4-OH peak completely missing or appearing as a massive, undefined baseline hump? The Science: This is a classic intermediate chemical exchange problem. The C4-OH proton is acidic and readily exchanges with trace water in your deuterated solvent. In 4-hydroxypyrazole systems, there is a strong energetic preference for an intramolecular hydrogen bond between the C4-hydroxyl group and the adjacent C5-acetyl carbonyl oxygen. When this H-bond is stabilized, it heavily deshields the proton, pushing it sharply downfield (often >8.5 ppm)[1]. However, if you use a competing hydrogen-bonding solvent (like DMSO-d₆ or Methanol-d₄), you disrupt this intramolecular interaction, altering the tautomeric equilibrium and accelerating intermolecular exchange[2]. The Fix: Switch to rigorously dried, non-polar CDCl₃. If the peak remains broad, lower the probe temperature to 0°C (273 K) to push the exchange rate out of the intermediate regime on the NMR timescale.

Q2: I have three sharp singlets between 2.0 and 4.0 ppm. How do I definitively assign the N1-methyl, C3-methyl, and C5-acetyl methyl groups? The Science: Because there are no ring protons to provide NOE (Nuclear Overhauser Effect) spatial correlations, 1D ¹H NMR is insufficient. You must rely on 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the scalar couplings through the quaternary pyrazole skeleton[3]. The Fix: Map the 2-bond (²J) and 3-bond (³J) carbon-proton couplings:

  • N1-CH₃: Will show a ³J correlation to C5. It will not correlate to the acetyl carbonyl.

  • C5-Acetyl CH₃: Will show a strong ²J correlation to the acetyl carbonyl carbon (~190 ppm) and a ³J correlation to the pyrazole C5.

  • C3-CH₃: Will show a ²J correlation to C3 and a ³J correlation to C4 (the hydroxyl-bearing carbon).

Q3: My ¹³C spectrum looks clean, but the pyrazole ring carbons (C3, C4, C5) and the acetyl carbonyl are barely visible above the noise. What went wrong? The Science: You are experiencing "quaternary carbon fade." Carbons lacking directly attached protons rely almost entirely on chemical shift anisotropy and distant dipole-dipole interactions for spin-lattice (T₁) relaxation. Consequently, their T₁ relaxation times can be an order of magnitude longer than protonated carbons. If your repetition delay (D1) is too short, these spins become saturated and yield minimal signal. The Fix: Increase your D1 delay to at least 3 to 5 seconds.

Q4: Why do the signals for the C5-acetyl group appear broadened compared to the C3-methyl group? The Science: This indicates conformational exchange or keto-enol tautomerism occurring at an intermediate rate on the NMR timescale[4]. The acetyl group at C5 can rotate. If the intramolecular H-bond with the C4-OH is transiently breaking and reforming, the acetyl group will sample different rotameric states, causing the acetyl-CH₃ and C=O signals to broaden. The Fix: Perform a Variable Temperature (VT) NMR study. Heating the sample (e.g., to 50°C) will push the system into fast exchange, sharpening the peaks into a single time-averaged signal.

Step-by-Step Experimental Protocols
Protocol A: Anhydrous Sample Preparation for Exchangeable Protons

To observe the C4-OH peak, you must eliminate trace water that facilitates proton exchange.

  • Activate Sieves: Heat 3Å molecular sieves at 300°C under a high vacuum for 3 hours.

  • Dry Solvent: Add the activated sieves to a fresh ampoule of CDCl₃ and let sit for 24 hours.

  • Dissolution: Dissolve 15-20 mg of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone in 0.6 mL of the dried CDCl₃.

  • Filtration: Filter the solution through a glass wool plug directly into an oven-dried NMR tube to remove particulates and sieve dust.

  • Purge: Gently purge the headspace of the NMR tube with dry Argon gas before capping to prevent atmospheric moisture ingress.

Protocol B: Optimized HMBC Acquisition for Fully Quaternary Rings

Standard HMBC parameters often fail for heavily substituted heterocycles.

  • Preparation: Tune and match the probe for both ¹H and ¹³C channels. Acquire a standard 1D ¹H spectrum to define the spectral width (-1 to 12 ppm).

  • Delay Optimization: Set up the 2D HMBC experiment. Crucially, optimize the long-range coupling delay (cnst13 in Bruker software) for J = 8 Hz (delay = 62.5 ms). This is the statistical sweet spot for ²J and ³J couplings in pyrazole systems.

  • Relaxation: Set the D1 relaxation delay to 2.0 seconds minimum to ensure adequate recovery of the methyl protons between scans.

  • Acquisition: Acquire at least 4 scans per increment with 256 t₁ increments to ensure sufficient resolution in the indirect (¹³C) dimension to separate C3, C4, and C5.

Diagnostic Workflow

NMR_Troubleshooting Start Acquire Initial 1H & 13C NMR of Pyrazole Derivative CheckOH Is C4-OH peak missing or extremely broad? Start->CheckOH FixOH Dry solvent (CDCl3 + sieves). Run at lower temperature (0°C). CheckOH->FixOH Yes CheckMethyls Are the 3 methyl groups (N1, C3, Acetyl) ambiguous? CheckOH->CheckMethyls No FixOH->CheckMethyls FixMethyls Run 2D HMBC. Optimize long-range J to 8 Hz. CheckMethyls->FixMethyls Yes CheckQuats Are C3, C4, C5, C=O 13C signals weak/missing? CheckMethyls->CheckQuats No FixMethyls->CheckQuats FixQuats Increase D1 delay to 3-5s. Increase number of scans. CheckQuats->FixQuats Yes Success Fully Assigned, High-Resolution NMR Spectra Achieved CheckQuats->Success No FixQuats->Success

Diagnostic workflow for troubleshooting 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone NMR spectra.

References
  • Nair, D., et al. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones... Three-component synthesis of 4-hydroxypyrazole". Beilstein Journal of Organic Chemistry.1[1]

  • Cramer, C.J., & Truhlar, D.G. "Continuum Solvation Models in Solvent Effects and Chemical Reactivity". University of Minnesota. 2[2]

  • "Novel pyrazolone–thiophene Schiff base functionalized Fe3O4 nanocomposite: core–shell structure and multi-technique characterization". RSC Advances. 4[4]

  • "Molecular Structure Determination in Powders by NMR Crystallography from Proton Spin Diffusion". Journal of the American Chemical Society. 3[3]

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Here is the technical support center for resolving impurities in 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone samples. Welcome to the technical support guide for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for resolving impurities in 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone samples.

Welcome to the technical support guide for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide - A Problem-Oriented Approach

This section addresses specific experimental observations and provides a logical framework for diagnosing and resolving the underlying issues.

Q1: My HPLC analysis shows an unexpected peak with a retention time very close to my main product. What is the likely cause and how can I resolve it?

This is one of the most common issues reported and is frequently attributable to the presence of a regioisomer .

Expertise & Causality: The synthesis of substituted pyrazoles, often achieved through methods like the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] If the 1,3-dicarbonyl precursor is unsymmetrical, the reaction can proceed through two different cyclization pathways, leading to the formation of regioisomers.[2][3] These isomers have the same molecular weight but different substitution patterns on the pyrazole ring. Due to their similar structures and polarities, they often co-elute or have very close retention times in standard HPLC methods.

A highly probable impurity in your sample is 1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone , an isomer of your target compound.[4]

Troubleshooting & Resolution Workflow:

The following workflow provides a systematic approach to confirm the impurity's identity and achieve separation.

G A Observation: Unexpected peak in HPLC B Step 1: Confirm Identity (LC-MS Analysis) A->B C Result: Same Mass? (Isomer Confirmed) B->C C->A No (Re-evaluate synthesis) D Step 2: Structural Elucidation (1H & 13C NMR) C->D Yes E Step 3: High-Resolution Separation D->E F Option A: Flash Column Chromatography E->F G Option B: Preparative HPLC E->G H Outcome: >99% Pure Isolate F->H G->H

Caption: Workflow for identifying and separating isomeric impurities.

Step-by-Step Protocol:

  • Identity Confirmation (LC-MS): Analyze the impure sample using Liquid Chromatography-Mass Spectrometry (LC-MS). If the unexpected peak has the same mass-to-charge ratio (m/z) as your target compound, it strongly suggests the presence of an isomer.

  • Structural Elucidation (NMR): Acquire high-resolution ¹H and ¹³C NMR spectra. While isomers will have similar signals, key differences in chemical shifts (δ) and coupling constants, particularly for the pyrazole ring protons and carbons, will allow for definitive structural assignment.[5][6]

  • Purification (Chromatography):

    • Flash Column Chromatography: This is the most practical method for separating gram-scale quantities. Due to the similar polarity of the isomers, a shallow solvent gradient is recommended. See Appendix A, Protocol 2 for a detailed method.

    • Preparative HPLC: For obtaining material of the highest purity (>99.5%) or for smaller quantities, preparative HPLC is the method of choice.[7]

Q2: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than a crystalline solid. This is typically because the compound's melting point is below the boiling point of the solvent, or the solution is too supersaturated.[8]

Trustworthiness & Self-Validation: A successful crystallization process relies on slow, controlled crystal lattice formation. Oiling out traps impurities within the liquid phase, defeating the purpose of purification. The following troubleshooting steps are designed to promote ordered crystallization.

G A Problem: Compound 'Oils Out' B Is solution clear when hot? A->B F Secondary Strategy: Induce Nucleation A->F H Tertiary Strategy: Modify Solvent System A->H C Add more hot solvent until clear B->C No D Primary Strategy: Reduce Cooling Rate B->D Yes C->B E Place flask in an insulated container (e.g., Dewar) and allow to cool to RT overnight D->E G Scratch inner flask wall with a glass rod. Add a seed crystal. F->G I Add a small amount of a 'poorer' solvent (anti-solvent) in which the compound is less soluble. H->I

Caption: Troubleshooting flowchart for crystallization failure ("oiling out").

Recommended Actions:

  • Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first. For very stubborn oils, insulate the flask to slow the cooling process even further.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[3]

    • Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System:

    • If a single solvent is failing, a mixed-solvent system is often effective. Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone) and then slowly add a hot "poor" solvent or anti-solvent (e.g., water, hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly.[8]

Q3: The purity of my sample seems to decrease over time, and the color darkens. What are the proper storage and handling procedures?

Pyrazoles are generally stable aromatic heterocycles, but the presence of a hydroxyl group and an acetyl group can make them susceptible to degradation, particularly oxidation.[1][9] Exposure to heat, light, or atmospheric oxygen can generate colored impurities.[10]

Authoritative Recommendations:

  • Storage Temperature: Store the solid compound at a low temperature, ideally between 2-8°C.[11]

  • Atmosphere: For long-term storage, keep the material under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[12]

  • Light: Store in an amber vial or in a dark location to protect it from light-induced degradation.

  • Handling: When handling the compound, avoid prolonged exposure to air. Use freshly prepared solutions for analysis and experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary classes of impurities I should expect in my 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone sample?

You should be prepared to encounter three main types of impurities:

  • Process-Related Impurities: These originate from the synthesis itself. The most significant are regioisomers . Others include unreacted starting materials and byproducts from minor side reactions .[3]

  • Degradation Impurities: These form during storage or handling due to exposure to light, heat, or oxygen. They are often colored oxidation products.[10]

  • Residual Solvents: Solvents used in the final purification step (e.g., recrystallization or chromatography) may be present in the final product.

Q2: Which analytical techniques are essential for a complete purity profile?

A combination of techniques is necessary for a comprehensive assessment:

  • HPLC with UV detection: The primary tool for determining purity as a percentage (e.g., area % at a specific wavelength). It is excellent for quantifying known and unknown impurities.[3]

  • LC-MS: Essential for confirming the molecular weight of the main peak and providing mass information on impurities, which is critical for their identification.

  • NMR (¹H, ¹³C): Confirms the exact chemical structure of your compound and is highly effective for identifying and quantifying structural isomers and other impurities if their signals are resolved.[3][5]

  • Karl Fischer Titration: To determine the water content, which can be a critical parameter.

Q3: What is the most robust, general-purpose purification strategy for this compound?

For achieving high purity (>98%), a multi-step approach is recommended:

  • Initial Purification (Recrystallization): Perform an optimized recrystallization to remove the bulk of impurities and unreacted starting materials. This is a cost-effective first step.[3][8]

  • Final Polishing (Column Chromatography): If regioisomers or other closely-related impurities remain, follow up with flash column chromatography on silica gel. This will provide the resolution needed to isolate the target compound to a high degree of purity.[3]

Appendix A: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile/Water (1:1).

Protocol 2: Flash Column Chromatography for Isomer Separation
  • Stationary Phase: Silica gel, 230-400 mesh

  • Mobile Phase (Eluent): Hexane/Ethyl Acetate gradient.

  • Procedure:

    • Prepare the Column: Pack a glass column with a slurry of silica gel in 10% ethyl acetate in hexane.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed.

    • Elution: Begin elution with 10% ethyl acetate in hexane. Collect fractions and monitor by TLC (using 30% ethyl acetate in hexane as the developing solvent).

    • Gradient: Slowly and gradually increase the polarity of the eluent, for example, from 10% to 40% ethyl acetate over several column volumes. This slow increase is critical for separating closely related isomers.

    • Analysis: Combine the pure fractions (as determined by TLC/HPLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Optimized Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., isopropanol, or an ethanol/water mixture). A good solvent will dissolve the compound when hot but poorly when cold.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Appendix B: Reference Data

Table 1: Potential Impurities and Their Origins
Impurity NameStructure (Predicted)Likely Origin
1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanoneIsomer of the target moleculeRegioisomeric byproduct from synthesis[3][4]
Unreacted 1,3-Dicarbonyl PrecursorVaries based on synthesis routeIncomplete reaction
Unreacted Hydrazine PrecursorVaries based on synthesis routeIncomplete reaction
Oxidation ByproductsComplex structures, often coloredDegradation during storage/handling[10]

References

  • BenchChem. (n.d.). Recrystallization techniques for purifying pyrazole compounds. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. BenchChem Technical Support.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv.
  • NextSDS. (n.d.). Ethanone, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)-. NextSDS.
  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
  • Sigma-Aldrich. (n.d.). 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone. Sigma-Aldrich.
  • Wiley Online Library. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o309. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6511. Retrieved from [Link]

  • OSTI.gov. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. USDOE Office of Scientific and Technical Information. Retrieved from [Link]

  • Cayman Chemical. (n.d.). Product Information. Cayman Chemical.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Production

Welcome to the technical support center for the synthesis and scale-up of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.

I. Synthetic Pathway Overview

A robust and scalable synthetic route to 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone can be envisioned as a multi-step process. A common and logical approach involves the initial construction of the 1,3-dimethyl-1H-pyrazol-4-ol core, followed by a regioselective acylation. The synthesis of the pyrazole core can be efficiently achieved through a three-step sequence starting from readily available commercial materials.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A Methyl Hydrazine + Acetylacetaldehyde Dimethylacetal B 1,3-Dimethylpyrazole A->B Cyclization C 1,3-Dimethyl-4-nitropyrazole B->C Nitration D 4-Amino-1,3-dimethylpyrazole C->D Reduction E 1,3-Dimethyl-1H-pyrazol-4-ol D->E Diazotization & Hydrolysis F 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone E->F Acylation

Caption: Proposed multi-step synthesis of the target molecule.

II. Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues that may arise during the scale-up of each synthetic step in a question-and-answer format.

Step 1: 1,3-Dimethylpyrazole Synthesis

Q1: My yield of 1,3-dimethylpyrazole dropped significantly upon scaling up from the lab. What are the likely causes?

A1: A decrease in yield during the scale-up of the initial cyclization can often be attributed to two primary factors: inefficient heat transfer and inadequate mixing.

  • Heat Transfer: The reaction of methyl hydrazine with acetylacetaldehyde dimethylacetal is exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, leading to less efficient heat dissipation.[1] This can cause localized overheating, leading to the formation of side products and degradation of the desired product.

    • Troubleshooting Protocol:

      • Monitor Internal Temperature: Ensure you are monitoring the internal temperature of the reaction mass, not just the jacket temperature.

      • Controlled Reagent Addition: Add the methyl hydrazine dropwise or in portions to control the rate of the exotherm.

      • Efficient Cooling: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions.[2]

    • Troubleshooting Protocol:

      • Optimize Stirring: Adjust the stirrer speed and consider the impeller design to ensure efficient mixing for the specific geometry of your reactor.

      • Visual Observation: If possible through a sight glass, visually confirm that the reaction mixture is homogeneous.

Q2: I am observing a significant amount of a regioisomeric impurity, 1,5-dimethylpyrazole. How can I improve the regioselectivity?

A2: The formation of the 1,5-dimethylpyrazole regioisomer is a common challenge in this synthesis. While complete elimination may not be possible, its formation can be minimized through careful control of reaction conditions.

  • Kinetic vs. Thermodynamic Control: The ratio of 1,3- to 1,5-dimethylpyrazole can be influenced by temperature. It is often beneficial to run the reaction at a lower, controlled temperature to favor the formation of the desired 1,3-isomer.

    • Troubleshooting Protocol:

      • Temperature Study: Perform small-scale experiments at various temperatures (e.g., 0 °C, 10 °C, 25 °C) to determine the optimal temperature for regioselectivity.

      • Slow Addition at Low Temperature: Add the methyl hydrazine slowly to the acetylacetaldehyde dimethylacetal solution while maintaining a low internal temperature.

Step 2: Nitration of 1,3-Dimethylpyrazole

Q3: The nitration reaction is showing poor conversion even with extended reaction times. What could be the issue?

A3: Incomplete nitration can be due to several factors, including the quality of the nitrating agent and insufficient activation of the substrate.

  • Nitrating Agent: The concentration and purity of the nitric and sulfuric acids are critical.

    • Troubleshooting Protocol:

      • Use High-Quality Reagents: Ensure you are using fresh, concentrated nitric and sulfuric acids.

      • Anhydrous Conditions: While some water is present in concentrated acids, excessive water can hinder the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Reaction Temperature: While the reaction is exothermic and requires careful temperature control, a temperature that is too low can lead to a sluggish reaction.

    • Troubleshooting Protocol:

      • Controlled Heating: After the initial exotherm from mixing the acids and adding the pyrazole, a period of gentle heating (e.g., 50-60 °C) may be necessary to drive the reaction to completion.[3] Monitor the reaction progress by an appropriate analytical method like HPLC or GC.

Q4: I am concerned about the safety of the nitration at a larger scale. What are the key safety considerations?

A4: Nitration reactions are highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[1][4]

  • Key Safety Measures:

    • Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat evolution.[5] This data is crucial for designing a safe process.

    • Controlled Addition: The 1,3-dimethylpyrazole should be added slowly and in a controlled manner to the pre-cooled nitrating mixture.

    • Emergency Cooling: Ensure that an adequate emergency cooling system is in place.

    • Quenching: The quenching of the reaction mixture by adding it to water or ice should be done slowly and with efficient cooling to manage the heat of dilution of the strong acids.

Step 3: Reduction of 1,3-Dimethyl-4-nitropyrazole

Q5: The catalytic hydrogenation of the nitro group is slow and incomplete. How can I improve the reaction efficiency?

A5: The efficiency of catalytic hydrogenation can be influenced by the catalyst, solvent, pressure, and temperature.

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst can vary.

    • Troubleshooting Protocol:

      • Use a Fresh Catalyst: Ensure the catalyst is not old or deactivated.

      • Catalyst Loading: A typical catalyst loading is 5-10 mol% of palladium. If the reaction is slow, a slightly higher loading may be beneficial.

      • Catalyst Wetting: Ensure the catalyst is properly wetted with the solvent before introducing the substrate.

  • Reaction Conditions:

    • Troubleshooting Protocol:

      • Hydrogen Pressure: Increasing the hydrogen pressure can increase the reaction rate.[3]

      • Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can also improve the rate.[3]

      • Solvent: A protic solvent like methanol or ethanol is typically effective.

Q6: Are there alternative reduction methods to catalytic hydrogenation for large-scale production?

A6: Yes, while catalytic hydrogenation is a clean method, other reduction methods can be considered, especially if high-pressure hydrogenation facilities are not available.

  • Metal/Acid Reduction: A common alternative is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).

    • Considerations: This method generates a significant amount of metal salt waste, which requires proper disposal. The workup can also be more complex to remove the metal salts.

Step 4: Diazotization and Hydrolysis of 4-Amino-1,3-dimethylpyrazole

Q7: The yield of 1,3-dimethyl-1H-pyrazol-4-ol is low, and I am observing the formation of colored byproducts. What is going wrong?

A7: Diazotization reactions are sensitive to temperature and can lead to the formation of diazonium coupling byproducts if not properly controlled.

  • Temperature Control: The formation of the diazonium salt is highly exothermic and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition and side reactions.

    • Troubleshooting Protocol:

      • Maintain Low Temperature: Use an efficient cooling bath (e.g., ice-salt or a chiller) to maintain the temperature of the reaction mixture below 5 °C during the addition of sodium nitrite.

      • Slow Addition: Add the sodium nitrite solution slowly and subsurface if possible to ensure rapid mixing and heat dissipation.

  • Hydrolysis Step: The subsequent hydrolysis of the diazonium salt to the phenol requires heating.

    • Troubleshooting Protocol:

      • Controlled Heating: After the diazotization is complete, heat the reaction mixture gradually to promote the hydrolysis and the evolution of nitrogen gas. Ensure the reactor has adequate venting for the gas release.

Step 5: Acylation of 1,3-Dimethyl-1H-pyrazol-4-ol

Q8: I am struggling to achieve regioselective acylation at the 5-position. The reaction is giving me a mixture of C-acylated and O-acylated products.

A8: The regioselectivity of the acylation of a hydroxypyrazole can be challenging. A Fries rearrangement of the O-acylated intermediate is a potential strategy to favor the desired C-acylated product.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid.[2][6]

    • Proposed Protocol:

      • O-Acylation: First, react the 1,3-dimethyl-1H-pyrazol-4-ol with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the 4-acetoxy-1,3-dimethyl-1H-pyrazole.

      • Lewis Acid-Catalyzed Rearrangement: Treat the isolated acetate ester with a Lewis acid (e.g., aluminum chloride, AlCl₃) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). The reaction temperature can influence the ratio of ortho- to para-rearrangement products.[6] In this case, the desired product is ortho to the hydroxyl group. Higher temperatures generally favor the ortho product.[6]

Q9: The Fries rearrangement is giving a low yield and a complex mixture of products. How can I optimize this step?

A9: The Fries rearrangement can be sensitive to the choice of Lewis acid, solvent, and temperature.

  • Optimization Parameters:

    • Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄, SnCl₄, or BF₃ can be screened to see if they improve the yield and selectivity.

    • Solvent: The polarity of the solvent can affect the ortho/para ratio. Non-polar solvents tend to favor the ortho product.[6]

    • Temperature: A systematic study of the reaction temperature is crucial. Start with a lower temperature and gradually increase it, monitoring the reaction progress and product distribution.

III. Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques I should use to monitor the progress of each reaction step?

A1: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and identifying the presence of starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of products and impurities. This is essential for process optimization and determining reaction endpoints.

  • Gas Chromatography (GC): Can be used for volatile compounds like 1,3-dimethylpyrazole.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Q2: What are the general safety precautions for handling the reagents involved in this synthesis?

A2:

  • Methyl Hydrazine: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Acids (Nitric and Sulfuric): Are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around.

  • Lewis Acids (e.g., AlCl₃): Are water-reactive and corrosive. Handle in a dry environment and avoid contact with moisture.

  • Solvents: Many of the organic solvents used are flammable. Work in a well-ventilated area away from ignition sources.

Q3: What are the recommended storage conditions for the intermediates and the final product?

A3:

  • Aminopyrazoles: Can be sensitive to air and light. Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

  • Hydroxypyrazoles: Can also be susceptible to oxidation. Storage under an inert atmosphere is recommended.

  • Final Product: Store in a well-sealed container in a cool, dry, and dark place to ensure long-term stability.

Q4: Are there any "green" chemistry considerations for this synthesis?

A4: While some of the classical reagents used (e.g., strong acids, certain solvents) are not ideal from a green chemistry perspective, there are opportunities for improvement:

  • Solvent Selection: Where possible, choose solvents with a better environmental, health, and safety profile.

  • Catalysis: The use of catalytic hydrogenation is a good example of a green chemistry principle (catalytic vs. stoichiometric reagents).

  • Waste Minimization: Optimize reaction conditions to maximize yield and minimize the formation of byproducts, thus reducing waste.[7]

IV. References

  • Fries rearrangement. In Wikipedia; 2023. Accessed March 29, 2026. [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth. Published July 18, 2025.

  • Process for the purification of pyrazoles. Google Patents. Accessed March 29, 2026.

  • Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Omics Online. Published March 22, 2023.

  • Mixing in Bioreactors: Scale-Up Best Practices. Cultivated Meat Shop. Published September 2, 2025.

  • Fries Rearrangement. Organic Chemistry Portal. Accessed March 29, 2026. [Link]

  • Practical and Scalable Process for the Preparation of 4-Amino-1,3-dimethylpyrazole Hydrochloride. Org. Process Res. Dev. 2010, 14, 1, 153–157.

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Accessed March 29, 2026.

  • Heat Transfer and Process Scale-up. Mettler Toledo. Accessed March 29, 2026. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI. Published June 19, 2025.

  • Method for purifying pyrazoles. Google Patents. Accessed March 29, 2026.

  • Process Safety and Scale-up. H.E.L Group. Accessed March 29, 2026. [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? : r/chemistry. Reddit. Published October 27, 2021.

  • Mixing in large-scale vessels stirred with multiple radial or radial and axial up-pumping impellers: Modelling and measurements. ResearchGate. Published March 17, 2020.

  • When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains. Chemistry World. Published April 2012.

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Published November 20, 2014.

Sources

Troubleshooting

Technical Support Center: Method Development for Pyrazole Isomer Separation

Welcome to the Chromatography Technical Support Center. Separating isomers of pyrazole derivatives—whether regioisomers, tautomers, or enantiomers—presents unique chromatographic challenges due to their dynamic structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. Separating isomers of pyrazole derivatives—whether regioisomers, tautomers, or enantiomers—presents unique chromatographic challenges due to their dynamic structural properties. As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causal explanations for method deviations, and self-validating protocols to ensure robust analytical and preparative separations.

Diagnostic Workflow

PyrazoleMethodDev Start Analyze Pyrazole Mixture Type Determine Isomer Type Start->Type Regio Regioisomers / Tautomers (e.g., 3- vs 5-substituted) Type->Regio Chiral Enantiomers / Diastereomers (Chiral Centers) Type->Chiral TautomerCheck Peak Broadening / Splitting? Regio->TautomerCheck CSP Select Chiral Stationary Phase Chiral->CSP FixTautomer Suppress Tautomerization (Lower Temp, Acidic Modifier) TautomerCheck->FixTautomer Yes (Tautomerism) RPHPLC RP-HPLC Optimization (C18, Aprotic Solvents) TautomerCheck->RPHPLC No FixTautomer->RPHPLC Cellulose Cellulose-Based CSP (Polar Organic Mode) CSP->Cellulose Fast Analysis (<5 min) Amylose Amylose-Based CSP (Normal Phase Mode) CSP->Amylose High Resolution

Diagnostic workflow for pyrazole isomer separation, routing by isomer type and tautomeric behavior.

Troubleshooting FAQs: Tautomerism & Regioisomers

Q1: My chromatogram shows severe peak broadening, or a "plateau" bridging two peaks for a single pyrazole derivative. What is the physical cause, and how do I fix it?

A: This is a classic manifestation of prototropic tautomerism (e.g., the rapid interconversion between 3-substituted-1H-pyrazole and 5-substituted-1H-pyrazole).

  • The Causality: When the activation barrier for tautomerization is low, the molecules interconvert on the exact same timescale as your chromatographic separation. Protic solvents (like methanol or water) act as proton shuttles, facilitating this solvent-assisted tautomerization and causing the peaks to smear or bridge[1].

  • The Solution: You must shift the thermodynamics to "freeze" the tautomeric state. Lower the column temperature to reduce the kinetic energy available for the transition. Alternatively, suppress solvent-assisted proton exchange by adding an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to the mobile phase, or switch to a strictly aprotic solvent system (e.g., Hexane/Ethyl Acetate) to eliminate the proton-shuttling mechanism entirely[1].

Troubleshooting FAQs: Chiral Separation & Enantiomers

Q2: I need to resolve racemic 4,5-dihydro-1H-pyrazole enantiomers. Should I use Normal Phase (NP) or Polar Organic (PO) mode?

A: The optimal mode is entirely dependent on the structural backbone of your Chiral Stationary Phase (CSP).

  • The Causality: Chiral recognition relies on a three-point interaction model (hydrogen bonding, dipole-dipole interactions, and steric fit). Research on polysaccharide-based columns indicates that cellulose-based CSPs (e.g., Lux Cellulose-2) exhibit superior chiral recognition in Polar Organic mode (using 100% acetonitrile). The pure organic environment maximizes dipole interactions without protic interference, yielding baseline resolution in under 5 minutes[2]. Conversely, amylose-based CSPs perform better in Normal Phase mode (e.g., Hexane/Ethanol), where the helical structure of amylose utilizes H-bonding more effectively, though at the cost of longer analysis times[2].

Q3: For scaling up to preparative separation of pyrazole stereoisomers, why is Supercritical Fluid Chromatography (SFC) recommended over HPLC?

A: SFC is the gold standard for preparative chiral separations of pyrazoles.

  • The Causality: SFC utilizes supercritical CO₂ as the bulk mobile phase. Supercritical fluids possess gas-like diffusivity and liquid-like density, which drastically reduces mass transfer resistance within the column compared to liquid chromatography. This results in significantly higher enantioresolution per time unit[3]. Furthermore, post-separation processing is inherently self-optimizing: upon depressurization, the CO₂ evaporates completely, leaving the purified pyrazole isomers concentrated in a minimal volume of co-solvent, thereby preventing post-column degradation or re-equilibration[4].

Quantitative Data Summary

The following table summarizes the performance metrics of different stationary phases when separating pyrazole enantiomers, allowing for rapid method selection based on your laboratory's throughput needs.

Stationary Phase TypeOptimal Elution ModeRecommended Mobile PhaseAverage Analysis TimeResolution (Rs) RangePrimary Chiral Recognition Mechanism
Lux Cellulose-2 Polar Organic100% Acetonitrile< 5 mins1.0 – 18.0Dipole-dipole interactions & steric fit
Lux Amylose-2 Normal Phasen-Hexane / Ethanol (90:10)~ 30 mins1.0 – 30.0Hydrogen bonding & helical inclusion
C18 (Achiral) Reverse PhaseWater / ACN + 0.1% TFA10 – 20 minsN/A (Regioisomers only)Hydrophobic interactions

Self-Validating Experimental Protocol

Method: Chiral SFC/HPLC Screening for Pyrazole Enantiomers

Objective: Achieve baseline resolution (Rs ≥ 1.5) of racemic pyrazole derivatives using a self-correcting feedback loop.

Step 1: Sample Preparation (Kinetically Controlled)

  • Action: Dissolve the pyrazole racemate in an aprotic solvent (e.g., 100% Acetonitrile) at a concentration of 1.0 mg/mL.

  • Causality: Avoiding protic solvents during sample preparation prevents premature solvent-assisted tautomerization, ensuring the sample injected represents the true isomeric ratio without pre-column degradation[1].

Step 2: Column & Mobile Phase Scouting

  • Action: Utilize an automated column-switching valve. Route the sample through a Cellulose-based CSP using 100% Acetonitrile (Polar Organic Mode) at a flow rate of 1.0 mL/min[2].

  • Causality: Cellulose in a polar organic environment provides the fastest thermodynamic equilibrium for pyrazole derivatives, minimizing on-column longitudinal diffusion.

Step 3: Temperature and Flow Regulation

  • Action: Set the column oven strictly to 25°C.

  • Causality: Maintaining a constant, moderate temperature prevents thermal degradation and locks the conformational flexibility of the pyrazole ring, ensuring sharp, reproducible peak profiles[4].

Step 4: The Self-Validation Loop (Rs Check)

  • Action: Integrate the resulting chromatogram and calculate the Resolution (Rs) between the two enantiomeric peaks.

  • Validation Logic:

    • Condition A (Pass): If Rs ≥ 1.5 , the method is validated. Proceed to preparative scale-up.

    • Condition B (Fail - Poor Resolution): If Rs < 1.5 , the system rejects the current state. Correction: Introduce 5% Ethanol to the mobile phase to alter the hydrogen-bonding dynamics and increase retention time. Re-inject.

    • Condition C (Fail - Peak Tailing): If Tailing Factor > 1.2 , secondary interactions with residual silanols are occurring. Correction: Add 0.1% diethylamine (DEA) to the mobile phase to mask acidic silanol sites on the stationary phase. Re-inject.

References

  • Thermodynamic vs.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega URL
  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance Source: PubMed URL
  • Source: PMC (PubMed Central)

Sources

Optimization

safe handling and storage of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Welcome to the Technical Support Center for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone . As a Senior Application Scientist, I frequently see researchers compromise their dose-response curves and assay reproducibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone .

As a Senior Application Scientist, I frequently see researchers compromise their dose-response curves and assay reproducibility due to the improper handling of substituted pyrazoles. This compound is a highly valuable building block and pharmacological probe—often utilized in the synthesis of kinase inhibitors and anti-inflammatory agents—but its structural integrity is contingent on rigorous environmental control.

This guide provides field-proven, self-validating protocols to ensure the chemical stability and biological efficacy of your compound from the moment it arrives in your laboratory.

Chemical Profile & Hazard Summary

Before handling the compound, you must understand its physical properties and safety classifications. Standard safety protocols for dimethyl-pyrazole derivatives indicate they act as acute irritants[1].

Property / ClassificationValue / Guideline
Chemical Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[1]
Storage Temperature 2–8°C (Bulk Powder); -20°C (Liquid Aliquots)[2]
Atmosphere Inert gas (Argon or Nitrogen)[2]
Recommended PPE Nitrile gloves, safety goggles, lab coat, certified fume hood[3]

Core Protocols: Safe Handling & Storage

Every protocol in your lab should be a self-validating system. If a step fails, the system should provide immediate visual or physical feedback before you proceed to biological testing.

Protocol A: Bulk Powder Storage & Transfer
  • Equilibration: Upon removing the vial from 2–8°C storage, place it in a desiccator and allow it to reach room temperature before opening.

    • Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder. Moisture drives hydrolysis and degrades the precise molarity of your future solutions.

  • Inert Atmosphere Transfer: Open the container only in a glove box or under a steady stream of dry argon/nitrogen.

    • Causality: The hydroxyl group at the C4 position of the pyrazole ring is electron-rich and susceptible to oxidation. Atmospheric oxygen catalyzes the formation of inactive, colored quinone-like byproducts[4].

  • Seal and Store: Purge the headspace of the vial with inert gas for 10 seconds before sealing. Store tightly capped at 2[2].

Protocol B: Spill and Exposure Management
  • Skin Contact: Wash immediately with plenty of soap and water for at least 15 minutes[1].

    • Causality: Pyrazole derivatives can penetrate the stratum corneum; rapid dilution prevents systemic absorption and localized dermatitis.

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present[3].

  • Spill Cleanup: Sweep up solid spills using non-sparking tools and place them in a sealed hazardous waste container. Never use water for initial cleanup, as this will solubilize the compound and drive it deeper into porous lab surfaces.

Experimental Workflow: Preparation of in vitro Assay Stocks

To guarantee reliable target engagement in your assays, you must prepare your stocks correctly.

Workflow A 1. Weigh Compound (Inert Atmosphere) B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex & Sonicate (Verify Clarity) B->C D 4. Aliquot into Amber Vials C->D E 5. Store at -20°C (Desiccated) D->E

Workflow for preparing and storing stable in vitro assay stock solutions.

Step-by-Step Methodology:
  • Solvent Selection: Dissolve the required mass in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water ≤0.005%).

  • Validation of Solubilization: Vortex for 30 seconds and sonicate in a room-temperature water bath for 2 minutes. Self-Validation Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution and an inaccurate concentration.

  • Aliquoting: Divide the master stock into single-use amber glass vials.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the pyrazole core.

  • Cryopreservation: Store aliquots at -20°C. Once an aliquot is thawed for an experiment, discard any remainder.

    • Causality: Freeze-thaw cycles introduce micro-condensation. This moisture causes the highly hydrophobic pyrazole to crash out of solution, leading to false negatives in your biological assays.

Troubleshooting & FAQs

Q1: My stock solution has turned a faint yellow/brown over the past month. Is it still viable? A: No, discard it immediately. Color changes in 4-hydroxy pyrazoles strongly indicate oxidation of the hydroxyl group or degradation of the pyrazole core. To prevent this, ensure you are purging your storage vials with argon before sealing and using amber vials to block UV light.

Q2: The compound is precipitating when I dilute it from DMSO into my aqueous assay buffer. How do I fix this? A: This is a classic "solvent crash" caused by the compound's hydrophobicity. Solution: Keep the final DMSO concentration in your assay between 0.5% and 1.0%. If precipitation persists, pre-warm your assay buffer to 37°C before adding the DMSO stock dropwise while vortexing. Alternatively, use a non-ionic surfactant like Tween-20 (0.01%) to maintain solubility.

Q3: I observed highly variable IC₅₀ values across different experimental runs. What could be the cause? A: Assuming your biological assay conditions are identical, this is almost always traced back to stock degradation from repeated freeze-thaw cycles. Always use single-use aliquots. A degraded or precipitated stock effectively lowers the active concentration of the inhibitor, artificially inflating your apparent IC₅₀.

Mechanistic Context in Drug Development

4, particularly kinase inhibitors and anti-inflammatory agents[4]. The 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone structure provides critical hydrogen bonding sites (via the hydroxyl and acetyl groups) that interact directly with the ATP-binding pockets of target kinases.

Mechanism Ligand Extracellular Stimulus Receptor Receptor Tyrosine Kinase Ligand->Receptor Target Target Kinase Receptor->Target Response Cellular Response Target->Response Inhibitor Pyrazole Derivative Inhibitor->Target

Mechanism of action for pyrazole-based inhibitors disrupting cellular signaling.

Proper handling ensures the structural integrity of these pharmacophores, guaranteeing reliable target engagement and accurate modulation of the cellular response.

References

  • AK Scientific, Inc. "(1,3-Dimethyl-1H-pyrazol-4-yl)acetonitrile Safety Data Sheet." AK Scientific. 1

  • Sigma-Aldrich. "1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone Product Information." Sigma-Aldrich. 2

  • MDPI. "4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi." Molecules. 4

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 1,3-Dimethyl-1H-pyrazol-5-amine." Thermo Fisher. 3

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone with other pyrazoles

The pyrazole scaffold is one of the most versatile and heavily utilized motifs in modern medicinal chemistry, serving as the core of blockbuster drugs ranging from anti-inflammatories to targeted kinase inhibitors. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is one of the most versatile and heavily utilized motifs in modern medicinal chemistry, serving as the core of blockbuster drugs ranging from anti-inflammatories to targeted kinase inhibitors. However, minor functionalization of the pyrazole ring drastically alters its pharmacological trajectory.

This guide provides an in-depth comparative analysis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3) against other standard pyrazole derivatives. By examining its unique structural geometry, we will demonstrate why this specific molecule diverges from traditional kinase hinge-binders and instead acts as a potent bidentate chelator for metalloenzyme inhibition.

The Chemical Divergence of Pyrazole Scaffolds

The biological activity of a pyrazole derivative is dictated by its substitution pattern. Traditional pyrazoles (e.g., Celecoxib, Ruxolitinib) rely on the aromatic nature of the ring to participate in π−π stacking and utilize the nitrogen atoms for hydrogen bonding within hydrophobic protein pockets.

In contrast, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone features a highly specialized 4-hydroxy-5-carbonyl motif . The adjacent positioning of the hydroxyl group at C4 and the acetyl group at C5 creates a perfect geometric arrangement for bidentate metal chelation. This structural feature allows the molecule to mimic 2-oxoglutarate (2OG), the endogenous co-factor required by Iron(II)-dependent oxygenases, such as the JumonjiC (JmjC) domain-containing histone demethylases (KDMs) 1[1].

Comparative Mechanisms of Action
  • Target Compound (4-Hydroxypyrazole Derivative): The oxygen atoms of the 4-OH and 5-acetyl groups displace water molecules to form a stable chelate ring with the catalytic Fe(II) ion in the KDM4C active site. The 1,3-dimethyl groups provide the necessary lipophilicity to occupy the adjacent hydrophobic pocket normally filled by the aliphatic chain of 2OG2[2].

  • Celecoxib (1,5-Diarylpyrazole): Lacks metal-chelating capability entirely. It achieves COX-2 selectivity by inserting its polar sulfonamide group into a hydrophilic side pocket, while the bulky diaryl rings anchor it via hydrophobic interactions.

  • Ruxolitinib (Aminopyrazole): Functions as an ATP-competitive inhibitor. The pyrazole nitrogens form critical hydrogen bonds with the backbone amides in the hinge region of JAK1/2 kinases.

  • Edaravone (Pyrazolone): Operates primarily as a free radical scavenger. The electron-rich pyrazolone core donates an electron to quench reactive oxygen species (ROS), rather than engaging in targeted protein or metal binding.

Quantitative Performance Analysis

The following table summarizes the divergent physicochemical properties and primary target affinities of these pyrazole scaffolds, highlighting the unique metalloenzyme targeting of the 4-hydroxypyrazole motif.

Compound ScaffoldPrimary TargetMechanism of ActionMetal Chelation CapacityKey Structural Motif
1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone KDM4C / HPPDFe(II) Bidentate Chelation (2OG mimic)High 4-OH, 5-acetyl
Celecoxib COX-2Hydrophobic pocket bindingNone1,5-diaryl, sulfonamide
Ruxolitinib JAK1 / JAK2ATP-competitive hinge bindingNoneAminopyrazole
Edaravone Reactive Oxygen SpeciesElectron transfer / ScavengingLow2-pyrazolin-5-one

Pathway Visualization

Mechanism KDM4C KDM4C Enzyme (JmjC Domain) Fe2 Catalytic Fe(II) KDM4C->Fe2 Coordinates Product Demethylated H3K9 Fe2->Product Catalysis Substrate H3K9me3 Peptide Substrate->KDM4C Binds AlphaKG 2-Oxoglutarate (Endogenous) AlphaKG->Fe2 Bidentate Chelation Inhibitor 1-(4-hydroxy-1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Inhibitor->Fe2 Competitive Chelation

Competitive Fe(II) chelation by 4-hydroxypyrazole in the KDM4C active site.

Self-Validating Experimental Protocol: Metalloenzyme Inhibition Assay

To accurately benchmark the performance of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone against other pyrazoles, standard kinase assays are insufficient. The following Formaldehyde Dehydrogenase (FDH)-Coupled KDM4C Demethylation Assay is specifically engineered to validate Fe(II) chelation.

Step 1: Reagent Assembly & Oxidation State Control

  • Action: Prepare 50 mM HEPES buffer (pH 7.5) containing 50 µM purified KDM4C, 10 µM Fe(NH4)2(SO4)2, and 100 µM L-ascorbate.

  • Causality: The catalytic core of JmjC demethylases relies on a strictly maintained Fe(II) center. L-ascorbate acts as a reducing agent to prevent the spontaneous oxidation of Fe(II) to Fe(III) in aqueous solution. Without ascorbate, the enzyme rapidly inactivates, yielding false-positive inhibition data for the tested compounds.

Step 2: Inhibitor Pre-Incubation (Equilibration)

  • Action: Introduce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (titrated from 1 µM to 500 µM) and incubate at 37°C for 15 minutes. Run parallel control wells with Celecoxib and Ruxolitinib.

  • Causality: Unlike ATP-competitive kinase inhibitors that bind rapidly via hydrogen bonding, metal chelators require time to displace water molecules from the Fe(II) coordination sphere and form the stable bidentate complex via the 4-OH and 5-acetyl groups.

Step 3: Substrate & Co-factor Initiation

  • Action: Initiate the reaction by adding 10 µM 2-oxoglutarate (2OG) and 20 µM H3K9me3 peptide.

  • Causality: 2OG is added exactly at its empirically determined Km​ value. This creates a self-validating condition: if the pyrazole is truly a 2OG-competitive inhibitor, operating at the Km​ ensures maximum sensitivity to shifts in the dose-response curve, allowing for accurate IC50​ determination.

Step 4: Orthogonal Readout (FDH-Coupled Detection)

  • Action: Quench the reaction after 30 minutes. Add Formaldehyde Dehydrogenase (FDH) and NAD+. Measure NADH fluorescence (Excitation 340 nm / Emission 460 nm).

  • Causality: Direct measurement of the demethylated peptide via mass spectrometry is low-throughput. By stoichiometrically coupling the released formaldehyde (a byproduct of the demethylation reaction) to the reduction of NAD+, we create a continuous, high-throughput fluorescent readout that directly correlates with enzyme activity. Self-validation check: Include a no-enzyme control to subtract any background auto-fluorescence generated by the pyrazole compounds themselves.

References

  • Source: Quarterly Reviews of Biophysics (PMC/NIH)
  • The Clinically Used Iron Chelator Deferasirox Is an Inhibitor of Epigenetic JumonjiC Domain-Containing Histone Demethylases Source: ACS Chemical Biology URL

Sources

Comparative

Validating the Biological Efficacy of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone: A Comparative Guide

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3][4][5] This guide provides a comprehensive framework for validating the biological efficacy of a novel pyrazole derivative, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. Our approach is rooted in a comparative analysis against established alternatives, underpinned by robust experimental design and data-driven insights. We will focus on two of the most promising therapeutic areas for pyrazole compounds: anti-inflammatory and anticancer activities.[1][2][3][5][6]

Introduction to the Therapeutic Potential of Pyrazole Scaffolds

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[2][7] Its structural versatility allows for a multitude of substitutions, leading to a diverse range of pharmacological effects.[5] Clinically successful drugs such as the anti-inflammatory agent Celebrex and the anticancer drug Crizotinib feature a pyrazole core, highlighting the therapeutic significance of this heterocyclic system.[4][8] Pyrazole derivatives have demonstrated a spectrum of biological activities, including antimicrobial, antifungal, antiviral, analgesic, anticonvulsant, and more.[1][2][3][4] This guide will focus on validating the potential of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone in the realms of inflammation and oncology.

Comparative Framework: Selecting the Right Benchmarks

To objectively assess the efficacy of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a direct comparison with well-characterized molecules is essential.

For Anti-Inflammatory Activity:

  • Celecoxib: A selective COX-2 inhibitor and a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its well-defined mechanism of action and extensive clinical data make it an ideal benchmark.

  • Diclofenac: A non-selective COX inhibitor, providing a point of comparison for understanding the selectivity profile of the test compound.[1]

For Anticancer Activity:

  • Combretastatin A-4 (CA-4): A potent tubulin polymerization inhibitor. Many pyrazole derivatives have been designed as rigid analogues of CA-4.[9]

  • Cisplatin and Doxorubicin: Standard chemotherapeutic agents used across a variety of cancer types, providing a broad-spectrum comparison for cytotoxic activity.[6][10]

Experimental Validation: Protocols and Methodologies

A multi-tiered experimental approach is proposed to thoroughly characterize the biological efficacy of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

In Vitro Anti-Inflammatory Assays

Objective: To determine the inhibitory effect of the test compound on key enzymes involved in the inflammatory cascade.

A. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, hematin, and the respective COX-1 or COX-2 enzyme.

    • Add various concentrations of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, Celecoxib, or Diclofenac.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at a specific wavelength to determine the extent of the peroxidase reaction.

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

B. Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: This assay assesses the compound's ability to inhibit 5-LOX, another key enzyme in the inflammatory pathway.

  • Protocol:

    • Incubate potato 5-LOX with the test compound or reference drug.

    • Add linoleic acid as the substrate.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

    • Calculate the IC50 value.

Experimental Workflow for In Vitro Anti-Inflammatory Assays

G cluster_0 COX Inhibition Assay cluster_1 5-LOX Inhibition Assay prep_mix Prepare Reaction Mixture (Buffer, EDTA, Hematin, COX Enzyme) add_compounds Add Test Compound / Controls (Varying Concentrations) prep_mix->add_compounds init_reaction Initiate Reaction (Add Arachidonic Acid) add_compounds->init_reaction measure_abs Measure Absorbance init_reaction->measure_abs calc_ic50_cox Calculate IC50 measure_abs->calc_ic50_cox incubate_lox Incubate 5-LOX with Test Compound / Controls add_substrate Add Substrate (Linoleic Acid) incubate_lox->add_substrate monitor_abs Monitor Absorbance at 234 nm add_substrate->monitor_abs calc_ic50_lox Calculate IC50 monitor_abs->calc_ic50_lox

Caption: Workflow for determining COX and 5-LOX inhibitory activity.

In Vitro Anticancer Assays

Objective: To evaluate the cytotoxic and antiproliferative effects of the test compound on various cancer cell lines.

A. MTT Cell Viability Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-1080 for fibrosarcoma) in 96-well plates.

    • After 24 hours, treat the cells with various concentrations of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, Combretastatin A-4, Cisplatin, or Doxorubicin.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value.

B. Tubulin Polymerization Assay:

  • Principle: To investigate if the compound's anticancer activity is mediated through the inhibition of microtubule formation.

  • Protocol:

    • Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

    • Add the test compound or Combretastatin A-4.

    • Initiate polymerization by increasing the temperature to 37°C.

    • Monitor the increase in turbidity (absorbance) over time, which corresponds to tubulin polymerization.

    • Compare the polymerization curves of treated samples with the control.

Experimental Workflow for In Vitro Anticancer Assays

G cluster_0 MTT Cell Viability Assay cluster_1 Tubulin Polymerization Assay seed_cells Seed Cancer Cells treat_cells Treat with Compound / Controls seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calc_ic50_mtt Calculate IC50 read_abs->calc_ic50_mtt prep_tubulin Prepare Tubulin Solution add_compound_tubulin Add Test Compound / CA-4 prep_tubulin->add_compound_tubulin init_poly Initiate Polymerization (37°C) add_compound_tubulin->init_poly monitor_turbidity Monitor Turbidity Over Time init_poly->monitor_turbidity analyze_curves Analyze Polymerization Curves monitor_turbidity->analyze_curves

Caption: Workflow for assessing cytotoxicity and tubulin polymerization inhibition.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear, comparative tables.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)
1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanoneExperimental DataExperimental DataCalculated ValueExperimental Data
Celecoxib>100.05 - 0.70[5]High>100
Diclofenac0.1 - 1.00.01 - 0.1~1Variable

Table 2: Comparative In Vitro Anticancer Activity

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HT-1080 IC50 (µM)Tubulin Polymerization Inhibition (IC50 µM)
1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanoneExperimental DataExperimental DataExperimental DataExperimental Data
Combretastatin A-40.001 - 0.010.001 - 0.010.001 - 0.01~1
Cisplatin1 - 101 - 101 - 10Not Applicable
Doxorubicin0.1 - 1.00.1 - 1.00.1 - 1.0Not Applicable

Note: Literature values for comparators are indicative and may vary based on specific assay conditions.

Mechanistic Insights and Structure-Activity Relationships

The results from the comparative assays will provide initial insights into the mechanism of action of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. For instance, a high COX-2 selectivity index would suggest a safer anti-inflammatory profile with potentially fewer gastrointestinal side effects. In the context of anticancer activity, potent inhibition of tubulin polymerization would point towards a mechanism similar to that of Combretastatin A-4.

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the biological efficacy of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. By benchmarking against established drugs and employing validated in vitro assays, researchers can generate robust and interpretable data. Positive results from these initial studies would warrant further investigation, including in vivo animal models to assess efficacy and safety, and detailed mechanistic studies to fully elucidate the compound's mode of action. The versatility of the pyrazole scaffold continues to make it a highly attractive starting point for the discovery of novel therapeutics.

References

  • Jain, A., Sharma, S., & Singh, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 79. [Link]

  • Geronikaki, A., & Pitta, E. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3069. [Link]

  • da Silva, G. V. J., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(9), 882. [Link]

  • Kumar, V., & Kumar, R. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1699-1711. [Link]

  • Bhadauria, V., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 16(6), 2568-2586. [Link]

  • Sharma, V., & Kumar, P. (2020). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. Letters in Drug Design & Discovery, 17(6), 699-710. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649933. [Link]

  • Makhoba, X. H., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Fritsky, I. O., et al. (2011). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2634. [Link]

  • Ali, G. M. E., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

  • El Behery, M., et al. (2025). Biological and In Silico Studies of a Novel Pyrazolo[3,4‐d]Thiazole Derivatives: Anticancer, Anti‐Inflammatory, Molecular Docking, and SAR. Chemistry & Biodiversity. [Link]

  • Li, J., et al. (2014). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 4(69), 36661-36665. [Link]

  • Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]

  • NextSDS. (n.d.). Ethanone, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)-. NextSDS. [Link]

  • Tomasik, P., & Wozniak, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • Jasiński, R., & Dresler, E. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5237. [Link]

  • Siddiqui, H. L., et al. (2008). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]

  • Aggarwal, N., & Kumar, R. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Medicinal Research, 1(1), 1-13. [Link]

  • Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLoS ONE, 10(6), e0128710. [Link]

  • El-Metwaly, A. M., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. [Link]

  • Harris, P. A., et al. (2019). Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry, 62(10), 5035-5050. [Link]

Sources

Validation

Comparative Analysis of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone in HPPD Inhibitor Discovery

As the demand for novel agrochemicals and therapeutics for tyrosine metabolic disorders grows, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a premier biological target[1]. HPPD is an Fe(II)-dependent non-hem...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel agrochemicals and therapeutics for tyrosine metabolic disorders grows, 4-Hydroxyphenylpyruvate dioxygenase (HPPD) has emerged as a premier biological target[1]. HPPD is an Fe(II)-dependent non-heme oxygenase responsible for converting 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA). Inhibition of this pathway leads to lethal bleaching in plants (making it a potent herbicidal mechanism) and reduces toxic metabolite buildup in humans suffering from Type I Tyrosinemia[2].

Within the landscape of HPPD inhibitors, pyrazole derivatives form a highly successful structural class. This guide provides an objective, data-driven comparison between 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (CAS: 85985-63-3)—a minimal pyrazole-ketone pharmacophore—and established commercial inhibitors such as Mesotrione, NTBC (Nitisinone), and Pyrazolate. By isolating the core chelating motif from bulky peripheral substituents, this compound serves as a critical baseline for Fragment-Based Drug Discovery (FBDD) and structure-activity relationship (SAR) mapping.

Mechanistic Basis: The Minimal Pharmacophore vs. Extended Inhibitors

To understand the comparative efficacy of these compounds, we must examine the architecture of the HPPD active site. The enzyme relies on a mononuclear Fe(II) ion coordinated by a highly conserved 2-His-1-Glu facial triad.

Effective HPPD inhibitors act as bidentate ligands. They utilize a 1,3-dicarbonyl motif (or an enol-ketone equivalent) to displace water molecules and directly chelate the Fe(II) ion, blocking the natural substrate (HPPA) from binding[2].

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone possesses the exact structural requirements for this primary interaction:

  • The C4-hydroxyl group and the C5-carbonyl oxygen (from the ethanone/acetyl group) form the bidentate chelating claw.

  • However, unlike commercial inhibitors, it lacks a distal aromatic ring.

In advanced inhibitors like Mesotrione (a triketone) or the active metabolite of Pyrazolate (which features a 2,4-dichlorobenzoyl group), the bulky aromatic appendages extend into a hydrophobic pocket formed by residues Phe360 and Phe403 (in Arabidopsis thaliana HPPD). This secondary π-π stacking interaction is what drives binding affinity from the micromolar range down to the low nanomolar range[2].

HPPD_Pathway Tyr L-Tyrosine HPPA HPPA (4-Hydroxyphenylpyruvate) Tyr->HPPA TAT Enzyme HPPD HPPD Enzyme + Fe(II) HPPA->HPPD Substrate Binding HGA HGA (Homogentisate) HPPD->HGA Dioxygenation Plasto Plastoquinone & Tocopherols HGA->Plasto Downstream Synthesis Inhibitor 1-(4-hydroxy-1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Inhibitor->HPPD Fe(II) Chelation (Weak Hydrophobic) Mesotrione Mesotrione / NTBC (Commercial Inhibitors) Mesotrione->HPPD Fe(II) Chelation (Strong π-π Stacking)

Fig 1: HPPD metabolic pathway and targeted inhibition by pyrazole and triketone derivatives.

Quantitative Comparative Analysis

The table below synthesizes the inhibitory performance of the minimal pyrazole fragment against established commercial benchmarks. Because 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone lacks the distal aromatic ring required for tight binding, its IC₅₀ is significantly higher, confirming its role as a low-affinity fragment rather than a standalone herbicide or drug.

Compound / InhibitorStructural ClassKey Pharmacophore FeaturesAtHPPD IC₅₀ (nM)Human HPPD IC₅₀ (nM)Primary Application
1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone Pyrazole (Fragment)4-OH, 5-acetyl bidentate chelation; lacks distal aryl group.> 5,000 (Baseline)> 10,000FBDD Starting Point / SAR Baseline
Pyrazolate (Active Metabolite) Pyrazole4-OH, 5-(2,4-dichlorobenzoyl); strong π-π stacking.13 - 52[3]N/ACommercial Herbicide (Paddy Rice)
Mesotrione Triketone1,3-cyclohexanedione core with 2-(4-mesyl-2-nitrobenzoyl).~250[4]~400Broad-spectrum Herbicide
NTBC (Nitisinone) Triketone1,3-cyclohexanedione core with 2-(2-nitro-4-trifluoromethylbenzoyl).~15~40[1]Clinical Drug (Type I Tyrosinemia)

Data Interpretation: The ~100-fold difference in binding affinity between the active metabolite of Pyrazolate and the ethanone fragment explicitly validates the causality of the distal aromatic ring. The ethanone variant successfully anchors to the Fe(II) ion but experiences rapid dissociation rates due to the lack of hydrophobic anchoring in the Phe360/Phe403 pocket[2].

Self-Validating Experimental Protocols

To accurately compare the binding kinetics of a low-affinity fragment like 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone against tight-binding inhibitors like Mesotrione, a highly sensitive, coupled kinetic assay must be employed.

Protocol: Continuous Coupled Spectrophotometric HPPD Assay

Objective: Measure the real-time inhibition of HPPD by monitoring the formation of maleylacetoacetate. Causality of Design: Direct measurement of HPPA depletion is prone to background interference. By introducing an excess of Homogentisate 1,2-dioxygenase (HGD) as a coupling enzyme, the product of HPPD (HGA) is instantly converted to maleylacetoacetate, which exhibits a distinct, strong absorbance at 318 nm.

Reagents & Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.0). Rationale: Maintains physiological pH optimal for AtHPPD activity.

  • Cofactor Mix: 2 mM sodium ascorbate and 10 µM FeSO₄. Rationale: HPPD is strictly dependent on Fe(II). Ascorbate acts as a reducing agent to prevent the spontaneous oxidation of the catalytic Fe(II) to the inactive Fe(III) state during the assay[2].

  • Enzymes: Purified recombinant AtHPPD (0.2 µM) and excess purified HGD (2 µM).

  • Substrate: 100 µM HPPA.

Step-by-Step Workflow:

  • Enzyme Pre-incubation: In a 96-well UV-transparent microplate, combine the Assay Buffer, Cofactor Mix, AtHPPD, and HGD.

  • Inhibitor Addition: Add varying concentrations of the test compounds (e.g., 0.1 µM to 100 µM for the ethanone fragment; 1 nM to 1 µM for Mesotrione).

  • Equilibration: Incubate the mixture at 25°C for 15 minutes. Rationale: HPPD inhibitors are often slow-binding. Pre-incubation ensures equilibrium is reached between the enzyme, the Fe(II) ion, and the inhibitor before the substrate is introduced.

  • Initiation: Rapidly add 100 µM HPPA to all wells to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 318 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Plot fractional activity ( Vi​/V0​ ) versus inhibitor concentration to derive the IC₅₀ values.

Assay_Workflow Prep Enzyme Prep AtHPPD + Fe(II) + Ascorbate Incubate Pre-Incubation Add Inhibitor (15 min) Prep->Incubate Substrate Reaction Initiation Add HPPA Substrate Incubate->Substrate Readout Kinetic Readout Absorbance at 318 nm Substrate->Readout

Fig 2: Self-validating high-throughput kinetic assay workflow for HPPD inhibitor screening.

Conclusion for Drug Development Professionals

1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is not a standalone therapeutic or agrochemical. Instead, it is an indispensable structural probe. By demonstrating baseline Fe(II) chelation without secondary hydrophobic interactions, it provides researchers with a clean slate for rational drug design. Synthetically appending novel aromatic or heteroaromatic systems to the C5 position of this core allows for the systematic optimization of binding kinetics, potentially leading to next-generation HPPD inhibitors that bypass current weed resistance mechanisms or offer improved safety profiles for human clinical use.

References

  • Matsumoto, H. "Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite." ResearchGate / ACS Symposium Series, 2004. Available at:[Link]

  • Bernardini, G., et al. "Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure–Activity Relationship Considerations." Journal of Agricultural and Food Chemistry - ACS Publications, 2022. Available at:[Link]

  • Lin, H., et al. "Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors." Structure (PubMed / NIH), 2023. Available at:[Link]

  • Wang, D., et al. "Novel HPPD inhibitors: triketone 2H-benzo[b][1,4]oxazin-3(4H)-one analogs." Pest Management Science (PubMed / NIH), 2018. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison of 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone and its Analogs: Analytical Markers for Pronyl-Lysine Quantitation

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Analytical Challenge of Pronyl-Lysine In the study...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Analytical Challenge of Pronyl-Lysine

In the study of Maillard reaction products, pronyl-lysine (pyrrolinone reductonyl-lysine) has emerged as a critical protein modification found in bread crust melanoidins. Unlike many toxicological byproducts of food processing, pronyl-lysine exhibits potent in vitro antioxidative properties and acts as a monofunctional inducer of Phase II detoxification enzymes, making it a molecule of high interest for chemoprevention research ().

However, quantifying pronyl-lysine presents a severe analytical challenge. Because the pronyl group is covalently bound to proteins and highly resistant to standard acidic or enzymatic hydrolysis, direct mass spectrometric analysis of the intact polymer is impossible. To solve this, researchers utilize a highly specific chemical cleavage using methylhydrazine. This reaction excises the pronyl moiety, converting it into stable pyrazole regioisomers: the major product 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (historically referred to as 5-acetyl-4-hydroxy-1,3-dimethylpyrazole) and its minor analog 1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone .

This guide provides an objective spectroscopic comparison of these two analogs, detailing the causality behind their distinct analytical signatures and providing a self-validating protocol for their isolation.

Mechanistic Pathway: From Melanoidins to Chemoprevention

Understanding the biological relevance of these compounds is crucial before diving into their analytical chemistry. The intact pronyl-lysine polymer interacts with intestinal cells to modulate specific enzyme pathways, which is the root cause of its chemopreventive activity.

BioPathway M Bread Crust Melanoidins P Pronyl-Lysine M->P C Intestinal Caco-2 Cells P->C GST Up-regulation: Glutathione S-Transferase C->GST CCR Down-regulation: NADPH-Cytochrome c Reductase C->CCR AOX In Vitro Antioxidative & Chemopreventive Activity GST->AOX CCR->AOX

Biological mechanism of pronyl-lysine modulating Phase I/II enzymes in Caco-2 cells.

Self-Validating Protocol: Chemical Cleavage and Isolation

To generate the pyrazole analogs for spectroscopic analysis, the pronyl group must be liberated from the food matrix. The following protocol utilizes internal validation checks to ensure high-fidelity recovery.

Objective: To quantitatively liberate 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone from protein-bound pronyl-lysine.

Causality Check: Why methylhydrazine? Standard hydrolysis fails due to the stability of the pyrrolinone reductonyl system. Methylhydrazine acts as a bis-nucleophile, specifically attacking the dicarbonyl system of the pronyl group to form a stable pyrazole ring, effectively excising the modification from the lysine side chain ().

Step-by-Step Methodology
  • Matrix Preparation & Defatting:

    • Grind 50 g of the target matrix (e.g., bread crust).

    • Extract with chloroform (3 × 100 mL) to remove lipids.

    • Validation Check: The remaining solid must be completely dry and free of residual chloroform odor before proceeding. Lipids will cause severe emulsions during the cleavage step and foul the HPLC column.

  • Methylhydrazine Cleavage:

    • Suspend the defatted matrix in 250 mL of deionized water.

    • Add 5.0 g of methylhydrazine.

    • Critical Step: Adjust the pH to exactly 4.0 using concentrated HCl.

    • Causality: A pH of 4.0 optimizes the protonation state of the dicarbonyl intermediate. If the pH is too high, the nucleophilic attack is sluggish; if too low, the resulting pyrazole degrades.

    • Reflux the mixture for 5 minutes.

  • Neutralization & Concentration:

    • Rapidly cool the mixture to room temperature to halt secondary Maillard reactions.

    • Neutralize to pH 7.0 using 1 mmol/L aqueous NaOH, then concentrate the filtrate under reduced pressure (≤ 40 °C) to approximately 20 mL.

  • RP-HPLC Regioisomer Separation:

    • Inject the concentrate onto a semi-preparative RP-18 HPLC column.

    • Elute using a water/acetonitrile gradient.

    • Validation Check: Monitor the effluent at λ = 360 nm. The highly conjugated pyrazole system absorbs strongly here. You must observe two distinct peaks in a strict 3:1 ratio.

  • Lyophilization:

    • Freeze-dry the collected effluents to obtain the major (75%) and minor (25%) pyrazole analogs at >99% purity.

Workflow A Pronyl-Lysine (Protein-bound) C Chemical Cleavage A->C B Methylhydrazine (pH 4.0, Reflux) B->C D RP-HPLC Separation C->D E 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Major, 75%) D->E F 1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone (Minor, 25%) D->F G GC-MS Quantitation (m/z 154, 56) E->G H NMR Elucidation (N-CH3 shifts) E->H F->G F->H

Workflow for the chemical cleavage of pronyl-lysine into pyrazole analogs for quantitation.

Spectroscopic Resolution: Regioisomeric Differentiation

The cleavage reaction yields a 3:1 ratio of two regioisomers. The major product, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, is the primary target for quantitation. Differentiating it from the minor analog, 1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone, requires precise spectroscopic interpretation.

Comparative Data Synthesis
Analytical TechniqueParameter1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone (Major Isomer)1-(4-hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone (Minor Isomer)
GC-MS (EI) Molecular Ion ( M+ )m/z 154 (78%)m/z 154 (100%, Base Peak)
GC-MS (EI) Base Peakm/z 56 (100%)m/z 154 (100%)
GC-MS (EI) Key Fragmentsm/z 139 (54%), 42 (46%)m/z 139 (39%), 85 (34%), 42 (88%)
1 H NMR (CDCl 3​ ) N-CH 3​ Shiftδ 3.78 (s, 3H)δ 4.04 (s, 3H)
1 H NMR (CDCl 3​ ) C-CH 3​ Shiftδ 2.20 (s, 3H)δ 2.20 (s, 3H)
1 H NMR (CDCl 3​ ) CO-CH 3​ Shiftδ 2.52 (s, 3H)δ 2.56 (s, 3H)
Causality Behind the Spectroscopic Signatures

1. Mass Spectrometry (EI-MS) Fragmentation Dynamics: Both isomers exhibit a molecular ion at m/z 154, confirming they are structural isomers. However, their fragmentation pathways under electron ionization diverge drastically:

  • Major Isomer (5-acetyl): The base peak occurs at m/z 56. Causality: The steric proximity of the N-methyl group at position 1 and the acetyl group at position 5 facilitates a rapid, strain-relieving ring-opening cleavage under EI conditions. This instability of the molecular ion drives the formation of the lower-mass m/z 56 fragment.

  • Minor Isomer (3-acetyl): The base peak is the molecular ion itself at m/z 154. Causality: In this isomer, the acetyl group is at position 3, far from the N-methyl group. The lack of steric crowding allows the pyrazole core to easily stabilize the radical cation, making the intact molecular ion highly abundant. A secondary diagnostic fragment at m/z 42 (88%) corresponds to the loss of a ketene neutral (CH 2​ =C=O).

2. Nuclear Magnetic Resonance ( 1 H NMR) Anisotropy: The most definitive method for distinguishing these regioisomers is the 1 H NMR chemical shift of the N-CH 3​ protons.

  • In the major isomer , the N-CH 3​ protons resonate at δ 3.78.

  • In the minor isomer , they are shifted significantly downfield to δ 4.04.

  • Causality: This is a classic example of magnetic anisotropy overriding standard inductive effects. In the 5-acetyl isomer, the bulky acetyl group at position 5 is forced out of the pyrazole ring plane to minimize steric clash with the adjacent N-CH 3​ group. This forced conformation places the N-CH 3​ protons directly within the shielding cone of the carbonyl double bond, resulting in an anomalous upfield shift. In the 3-acetyl isomer, the N-CH 3​ is adjacent to a much smaller methyl group at position 5, allowing the ring system to remain planar. Without the shielding cone of an out-of-plane carbonyl, the protons experience the expected downfield resonance (δ 4.04).

Conclusion

For analytical chemists tasked with quantifying pronyl-lysine in complex matrices, the conversion to 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is a mandatory sample preparation step. By understanding the mechanistic causality behind the methylhydrazine cleavage and the resulting steric effects that drive the distinct GC-MS and NMR profiles, researchers can confidently validate the presence and concentration of this vital chemopreventive compound.

References

  • Lindenmeier, M., Faist, V., & Hofmann, T. (2002). Structural and Functional Characterization of Pronyl-lysine, a Novel Protein Modification in Bread Crust Melanoidins Showing in Vitro Antioxidative and Phase I/II Enzyme Modulating Activity. Journal of Agricultural and Food Chemistry, 50(24), 6997-7006. URL:[Link][1]

  • Nursten, H. (2005). The Maillard Reaction: Chemistry, Biochemistry, and Implications. Royal Society of Chemistry. URL:[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals Foreword: The Pyrazole Scaffold and the Imperative of Analytical Rigor The pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its versatile st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold and the Imperative of Analytical Rigor

The pyrazole nucleus is a cornerstone of modern medicinal chemistry. Its versatile structure is at the heart of numerous therapeutic agents, from the anti-inflammatory celecoxib to the targeted cancer therapy crizotinib. As we continue to explore the vast chemical space of pyrazole derivatives, the analytical methods that underpin their development must be nothing short of impeccable. This guide provides an in-depth comparison of analytical methodologies for pyrazole compounds, with a core focus on the principles and execution of cross-validation—a critical process for ensuring data integrity across the lifecycle of a drug. Herein, we move beyond mere procedural lists to dissect the causality behind experimental choices, grounding our discussion in the authoritative standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Principle of Cross-Validation: Ensuring Analytical Concordance

In the landscape of pharmaceutical development, it is a common scenario for an analytical method to be transferred between laboratories—from a research and development setting to a quality control laboratory, or to a contract research organization (CRO). Cross-validation is the formal, documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1] Its primary objective is to ensure that the method, when implemented at a new site, provides comparable, reliable, and reproducible results.[1][2] This is not merely a procedural formality; it is a scientific necessity to maintain the validated state of the method and ensure the consistency of data supporting regulatory submissions.

Regulatory bodies like the FDA and the European Medicines Agency (EMA) have underscored the importance of cross-validation in their guidelines on bioanalytical method validation.[3] The ICH M10 guideline, for instance, provides a harmonized framework for bioanalytical method validation and sample analysis, addressing the conduct and data analysis of cross-validation studies.[4][5]

A typical workflow for inter-laboratory cross-validation involves a structured comparison of results from the two laboratories.

cluster_0 Pre-Transfer Phase cluster_1 Execution Phase cluster_2 Evaluation Phase cluster_3 Conclusion Protocol Development Protocol Development Sample Selection Sample Selection Protocol Development->Sample Selection Acceptance Criteria Definition Acceptance Criteria Definition Sample Selection->Acceptance Criteria Definition Lab A Analysis Originating Lab Analysis Acceptance Criteria Definition->Lab A Analysis Lab B Analysis Receiving Lab Analysis Acceptance Criteria Definition->Lab B Analysis Data Comparison Data Comparison Lab A Analysis->Data Comparison Lab B Analysis->Data Comparison Statistical Analysis Statistical Analysis Data Comparison->Statistical Analysis Discrepancy Investigation Discrepancy Investigation Statistical Analysis->Discrepancy Investigation Final Report Final Report Discrepancy Investigation->Final Report

Caption: A typical workflow for an inter-laboratory cross-validation study.

Comparative Analysis of Analytical Methods for Pyrazole Compounds

The choice of an analytical method for a pyrazole compound is dictated by the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for routine analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, particularly for bioanalysis.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL~0.5-5 ng/mL
Selectivity/Specificity GoodExcellent
Typical Run Time 5-15 minutes3-10 minutes
Cost per Sample ModerateHigh
Instrumentation Complexity ModerateHigh

Table 1: Comparison of Quantitative Performance Data for HPLC-UV and LC-MS/MS in Pyrazole Analysis. This table summarizes typical performance characteristics based on published data for pyrazole compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples for the analysis of pyrazole compounds and are based on established methodologies.

Protocol 1: Stability-Indicating RP-HPLC Method for a Pyrazole Drug Substance

This protocol is designed for the quantitative determination of a pyrazole active pharmaceutical ingredient (API) and its degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient tailored to resolve the API from its impurities. A typical starting point is 95% A, moving to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the pyrazole compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the pyrazole reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Further dilute to a working concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to achieve a target concentration of 100 µg/mL.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are performed to demonstrate that the method can separate the main peak from any degradation products.

  • Linearity: A series of at least five concentrations are prepared and analyzed. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst. The RSD should also be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS/MS Method for the Quantification of a Pyrazole Metabolite in Plasma

This protocol is suitable for bioanalytical studies requiring high sensitivity and selectivity.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient to elute the analyte of interest quickly.

  • Flow Rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for the pyrazole metabolite and its stable isotope-labeled internal standard are optimized.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

3. Bioanalytical Method Validation (as per FDA and ICH M10 guidelines):

  • Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences at the retention time of the analyte and internal standard.

  • Linearity: A calibration curve is constructed using at least six non-zero standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Stability: The stability of the analyte in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

A Deeper Dive into Cross-Validation: Protocol and Statistical Evaluation

A successful inter-laboratory cross-validation study requires a meticulously planned protocol with predefined acceptance criteria.

Cross-Validation Protocol: A Practical Framework

1. Objective: To demonstrate that Laboratory B (receiving lab) can produce comparable results to Laboratory A (originating lab) for the analysis of a specific pyrazole compound in a given matrix.

2. Materials and Methods:

  • Both laboratories must use the same validated analytical method, reference standards from the same lot, and comparable equipment.

  • A homogenous batch of samples (e.g., quality control samples or incurred study samples) is prepared and divided between the two laboratories.

3. Experimental Design:

  • QC Sample Analysis: Both labs analyze a minimum of three concentrations of QC samples (low, medium, and high) in at least six replicates.

  • Incurred Sample Reanalysis (ISR): A set of at least 20 incurred samples from a clinical or preclinical study are analyzed by both laboratories.

4. Acceptance Criteria:

  • For QC Samples: The mean concentration obtained by Lab B should be within ±15% of the mean concentration obtained by Lab A for each QC level. The precision (%RSD) in each lab should also meet the validated method's criteria.

  • For Incurred Samples: For at least 67% of the incurred samples, the percent difference between the concentrations obtained from the two laboratories should be within ±20% of their mean concentration.[3]

5. Statistical Evaluation:

  • Beyond the simple percentage difference, more sophisticated statistical tools are employed to assess the agreement between the two laboratories.[4][5]

    • Bland-Altman Analysis: This method plots the difference between the two measurements for each sample against the average of the two measurements. It helps to visualize the bias and identify any systematic differences between the methods.

    • Deming Regression: This is a more advanced regression analysis that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.

cluster_0 Data Input cluster_1 Statistical Analysis cluster_2 Evaluation against Acceptance Criteria cluster_3 Outcome Lab_A_Results Lab A Results Percent_Difference Calculate % Difference Lab_A_Results->Percent_Difference Bland_Altman Bland-Altman Plot Lab_A_Results->Bland_Altman Deming_Regression Deming Regression Lab_A_Results->Deming_Regression Lab_B_Results Lab B Results Lab_B_Results->Percent_Difference Lab_B_Results->Bland_Altman Lab_B_Results->Deming_Regression Acceptance_Criteria Predefined Acceptance Criteria Percent_Difference->Acceptance_Criteria Bland_Altman->Acceptance_Criteria Deming_Regression->Acceptance_Criteria Conclusion Successful Cross-Validation? Acceptance_Criteria->Conclusion

Caption: Decision pathway for statistical evaluation in cross-validation.

Conclusion: A Commitment to Data of the Highest Caliber

The cross-validation of analytical methods for pyrazole compounds is a testament to the pharmaceutical industry's commitment to scientific rigor and data integrity. By embracing a systematic and statistically sound approach to method transfer, we ensure that the data generated across different laboratories and throughout the lifecycle of a drug is consistent, reliable, and ultimately, trustworthy. This guide has provided a framework for understanding and implementing these critical processes, empowering researchers, scientists, and drug development professionals to uphold the highest standards of analytical excellence in their pursuit of novel pyrazole-based therapeutics.

References

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (2025). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating RP- HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. (2025). Journal of Pharma Insights and Research. [Link]

  • From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. (2025). PubMed. [Link]

  • Rapid LC-MS/MS Method for the Analysis of Fipronil and Amitraz Insecticides and Associated Metabolites in Egg and Other Poultry Products. (2023). Separation Science. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). SciSpace. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. (n.d.). metfop. [Link]

  • Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS. (n.d.). PMC. [Link]

  • Determination of Fipronil and Its Metabolite Fipronil Sulfone in Eggs by Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Using a Modified QuEChERS Method. (n.d.). Waters. [Link]

  • Basics of laboratory statistics. (n.d.). PMC. [Link]

  • Validated HPLC method for the determination of celecoxib in human serum and its application in a clinical pharmacokinetic study. (2002). PubMed. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Quantitative Analysis of Celecoxib in Pharmaceutical Formulations. (2025). ResearchGate. [Link]

  • Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. (2016). Research Journal of Pharmacy and Technology. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (n.d.). PMC. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022). Journal of Pharmaceutical Negative Results. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly functionalized heterocycles like 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires more than just standard chemical hygiene—it demands a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly functionalized heterocycles like 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires more than just standard chemical hygiene—it demands a rigorous, scientifically grounded lifecycle management plan. Because this compound is a vital building block in pharmaceutical synthesis and drug discovery, laboratories must implement disposal protocols that prevent environmental contamination while ensuring absolute regulatory compliance.

This guide provides the definitive standard operating procedure (SOP) for the safe, compliant, and environmentally responsible disposal of this specific pyrazole derivative.

Mechanistic Rationale for Disposal Strategy

The disposal of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone requires specialized handling due to the inherent chemical stability of its nitrogenous heterocyclic core. We do not simply discard this compound; we must engineer its destruction.

  • Refractory Nature to Biological Degradation: Pyrazole rings exhibit significant aromatic stability, making them partially or poorly biodegradable (<15%) in standard activated sludge wastewater treatment facilities[1]. Discharging this compound into aqueous waste streams can lead to 2[2].

  • Risks of Chemical Oxidation (AOPs): While Advanced Oxidation Processes (AOPs) are commonly used to remediate organic waste, treating refractory nitrogenous heterocycles with UV/chlorine systems can induce radical adduct formation (RAF). This pathway often 3 than the parent compound itself[3].

  • Thermal Destruction (The Gold Standard): To prevent the formation of toxic byproducts, the self-validating protocol for pyrazole disposal is high-temperature incineration. By dissolving the compound in a combustible solvent, the activation energy for complete thermal destruction is achieved. An 1 to capture and neutralize the resulting nitrogen oxides (NOx)[1].

Pyrazole Waste Stream Workflow

G Start Waste Generation: 1-(4-Hydroxy-1,3-dimethyl- 1H-pyrazol-5-yl)ethanone Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Aqueous Aqueous Waste (DO NOT DRAIN) Start->Aqueous Incinerator Chemical Incinerator (>1000°C + Combustible Solvent) Solid->Incinerator Direct Feed Liquid->Incinerator Blended Feed Aqueous->Incinerator Evaporate/Combust Toxicity Aquatic Toxicity & Refractory Persistence Aqueous->Toxicity Improper Disposal Scrubber NOx Scrubber System Incinerator->Scrubber Combustion Gases Safe Safe Atmospheric Emission (N2, CO2, H2O) Scrubber->Safe Neutralized Exhaust

Fig 1: Pyrazole waste stream workflow emphasizing high-temperature incineration and NOx scrubbing.

Quantitative Data & Waste Compatibility Matrix

ParameterSpecificationCausality / Rationale
EPA Waste Classification 40 CFR 261.3 (Non-specific source)Must be evaluated based on the solvent matrix used to ensure accurate 4[4].
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityPyrazoles are refractory and persistent in aquatic environments (<15% biodegradable)[1].
Compatible Solvents Methanol, Ethanol, AcetoneReadily miscible; provides the necessary fuel load for complete thermal destruction[1].
Incompatible Materials Strong oxidizers, Strong acidsHigh risk of exothermic reaction, structural degradation, or 5[5].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal and ocular exposure to irritating pyrazole dust or solutions[2].

Operational Disposal Plan: Step-by-Step Methodology

Phase 1: Segregation and Containment

  • Determine Waste Matrix: Assess whether the 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone waste is solid (e.g., pure powder, contaminated filter paper) or dissolved in organic solvents[2].

  • Select Appropriate Containment: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is dissolved in halogenated solvents to prevent corrosive degradation over time.

  • Strict Aqueous Prohibition: Never discharge pyrazole derivatives into drains or sewer systems. Chemical waste generators must classify the discarded chemical according to4[4].

Phase 2: Waste Preparation and Neutralization 4. Solvent Blending: For solid waste, dissolve or mix the material with a highly combustible solvent (e.g., ethanol, acetone, or methanol)[1]. This step is critical as it provides the necessary fuel load to ensure complete combustion of the stable pyrazole ring during incineration. 5. Secondary Containment: Tightly seal the primary container and place it within a secondary containment tray to capture any potential leaks, isolating it from incompatible materials like 5[5].

Phase 3: Labeling and Accumulation 6. Apply GHS Labeling: Label the container explicitly with "Hazardous Waste: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone". Apply the GHS "Exclamation Mark" (Irritant) and "Environment" (Aquatic Toxicity) pictograms[2]. 7. Controlled Storage: Store the waste in a cool, dry, well-ventilated accumulation area. Ensure the storage temperature remains ambient and away from direct heat or ignition sources[5].

Phase 4: Final Transport and Destruction 8. Transfer to a Licensed Facility: Offer the surplus and non-recyclable waste to a licensed chemical disposal contractor[1]. 9. Verify Incineration Parameters: Ensure the contractor utilizes a chemical incinerator equipped with an 1[1]. This verification step is a self-validating check to ensure that toxic NOx gases are neutralized into safe atmospheric emissions (N2, CO2, H2O) rather than released into the environment.

References

  • 3-Amino-1H-pyrazole-4-carboxamide - AK Scientific, Inc. Source: aksci.com.
  • Pyrazole - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% - Cole-Parmer. Source: coleparmer.com.
  • SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.com.
  • The formation of chlorinated organics during the removal of refractory organic matter in landfill leachate by the UV/H2O2 and UV/PDS processes. Source: researchgate.net.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including the novel pyrazole derivative 1-(4-H...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical compound, including the novel pyrazole derivative 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, demands a protocol-driven approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the fundamental principles of laboratory safety and risk mitigation. Our objective is to empower you with the knowledge to not only use Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the specific risks associated with 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is the critical first step in establishing a robust safety protocol. Based on available Safety Data Sheets (SDS), this compound is classified with specific hazards that directly inform our PPE requirements.[1][2]

  • Skin Irritation (Category 2): The compound is known to cause skin irritation.[1][2] This necessitates a barrier between the chemical and your skin at all times.

  • Serious Eye Irritation (Category 2/2A): Direct contact with the eyes can cause serious irritation.[1][2][3] This elevates the need for comprehensive eye and face protection beyond standard safety glasses.

  • Potential Respiratory Tract Irritation: As a solid, the compound can form dust, which may cause respiratory irritation if inhaled.[1]

  • Potential for Harm if Swallowed: Some data suggests the compound may be harmful if ingested.[1]

These classifications are not merely regulatory labels; they are directives that guide our selection of appropriate engineering controls and personal protective equipment.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is a systematic process based on a thorough risk assessment. For 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, a multi-layered approach is essential.

Hazard ClassificationRequired PPE & Engineering ControlsRationale
Skin Irritation (H315) Chemical-resistant gloves (Nitrile rubber recommended), full-coverage lab coat or chemical-resistant suit.[1][3]Prevents direct contact and subsequent irritation. A full-coverage lab coat protects against incidental splashes or dust settlement.
Serious Eye Irritation (H319) Tightly fitting safety goggles or safety glasses with side-shields; face shield recommended where splashing or significant dust generation is possible.[1][2][3]Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield offers a secondary layer of protection for the entire face.
Respiratory Irritation (H335) Work within a certified chemical fume hood or use appropriate exhaust ventilation.[1][2] If ventilation is inadequate or dust is generated, a NIOSH-approved P95 particle respirator is necessary.[1]Engineering controls are the primary defense. The fume hood contains dust and vapors at the source. A respirator is a secondary measure for situations with potential airborne particulate exposure.
Operational Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE & Control Selection cluster_execution Execution Phase Assess Assess Task & Quantity Consult Consult SDS for Hazards (Skin, Eye, Resp. Irritation) Assess->Consult Identifies Risks Controls Confirm Engineering Controls (Fume Hood, Eyewash Station) Consult->Controls Determines Needs Select Select Required PPE (Goggles, Gloves, Lab Coat) Controls->Select Confirms Adequacy Don Don PPE Correctly Select->Don Proceed to Task Handle Handle Chemical Don->Handle Doff Doff PPE Safely Handle->Doff Dispose Dispose of Waste & PPE Doff->Dispose

Caption: PPE Selection and Handling Workflow.

Procedural Guidance: From Donning to Disposal

Adherence to a strict, step-by-step protocol is non-negotiable for ensuring safety and experimental integrity.

Step 1: Pre-Operational Inspection and Preparation
  • Confirm Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify the location and functionality of the nearest safety shower and eyewash station.[3][4]

  • Inspect Your PPE: Before donning, visually inspect all PPE for signs of degradation, tears, or contamination. Check the expiration date on respirators, if applicable. Gloves must be inspected for punctures or defects prior to each use.[1][3]

Step 2: Donning Sequence (Putting On)
  • Body Protection: Don a clean, full-coverage lab coat. Ensure it is fully buttoned.

  • Respiratory Protection (if required): If a risk assessment indicates the need for a respirator, perform a seal check according to manufacturer instructions.

  • Eye and Face Protection: Put on your safety goggles, ensuring a snug fit. If warranted, place a face shield over the goggles.

  • Hand Protection: Don your chemical-resistant gloves last. Ensure the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a protective overlap.

Step 3: Chemical Handling
  • All handling, weighing, and transfers of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone must be conducted within a certified chemical fume hood to prevent the release of dust and vapors into the laboratory environment.[1][2]

  • Avoid any direct contact with the substance.[2][3] Use appropriate tools (spatulas, weigh boats) for all transfers.

  • Keep containers tightly closed when not in use.[2]

Step 4: Doffing Sequence (Taking Off)

The doffing process is critical to prevent cross-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, turning them inside out) without touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.[1]

  • Face Shield/Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Hand Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[1][2][3]

Step 5: Waste Disposal
  • Chemical Waste: All surplus 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone and materials grossly contaminated with it must be disposed of as hazardous chemical waste.[1] Do not pour down the drain.[1][5]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a suitable, closed container designated for hazardous waste.[1]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal protocols, as regulations can vary.[2]

Emergency Response: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately take off all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.

Always show the Safety Data Sheet to the attending medical personnel.[3]

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a resilient and trustworthy safety culture. This protocol is designed to be a self-validating system, where each step reinforces the overall goal: protecting yourself, your colleagues, and the integrity of your research.

References

  • NextSDS. Ethanone, 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)-. Retrieved from [Link]

  • Angene Chemical. Safety Data Sheet. Retrieved from [Link]

  • Safety Data Sheet. (2014, October 10).
  • Merck Millipore. Safety Data Sheet. (2021, March 15). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet.
  • Safety Data Sheet. (2022, February 3).

Sources

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